2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-methoxy-2-(5-methylthiophen-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKASFRABXBYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure and Pharmacological Profiling of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine: A Bioisosteric Approach to Monoaminergic Modulation
Executive Summary
In the landscape of neuropharmacology and rational drug design, the modification of phenethylamine scaffolds remains a cornerstone for developing novel monoaminergic modulators. 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine represents a highly specialized, bioisosteric evolution of traditional
This technical whitepaper provides an in-depth analysis of the molecule's structural rationale, physicochemical properties, synthetic methodology, and receptor pharmacology, designed specifically for researchers and drug development professionals.
Structural Rationale & Bioisosterism (Causality in Design)
The architectural design of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is driven by two critical modifications, each serving a distinct pharmacokinetic purpose:
The 5-Methylthiophene Bioisostere
Replacing a phenyl ring with a thiophene ring is a classical bioisosteric strategy used to alter electronic distribution while maintaining aromaticity and lipophilicity[3]. Thiophene is a
-
Causality: Unsubstituted thiophenes are highly susceptible to cytochrome P450-mediated oxidation (specifically at the C5 position), leading to reactive epoxide intermediates. The introduction of the 5-methyl group acts as a metabolic block, sterically hindering CYP450 enzymes and significantly extending the molecule's half-life [4].
The -Methoxy Substitution
Endogenous trace amines and neurotransmitters (e.g., norepinephrine) utilize a
-
Causality: Hydroxyl groups increase topological polar surface area (TPSA) and undergo rapid Phase II metabolism (glucuronidation). By converting this to a
-methoxy group , we eliminate the hydrogen bond donor capacity. This reduces the desolvation energy required for the molecule to partition into the lipid bilayer, drastically increasing Blood-Brain Barrier (BBB) permeability[3, 4]. Furthermore, the steric bulk of the methoxy group shields the adjacent primary amine from rapid degradation by Monoamine Oxidase (MAO), while simultaneously stripping the molecule of the potent anorectic activity typically associated with unsubstituted amphetamines[1].
Physicochemical Properties & Pharmacokinetics
To predict the central nervous system (CNS) penetrance and drug-likeness of this compound, we must evaluate its quantitative physicochemical metrics. The table below summarizes the theoretical data driving its pharmacokinetic profile.
| Property | Value | Pharmacokinetic Rationale |
| Molecular Formula | C8H13NOS | Derived from core structure. |
| Molecular Weight | 171.26 g/mol | Well below the 400 g/mol threshold, optimal for rapid CNS penetration. |
| LogP (Predicted) | ~1.8 - 2.2 | The 5-methyl and methoxy groups push the lipophilicity into the ideal "Goldilocks" zone for BBB crossing (LogP 1.5–2.5) [3]. |
| TPSA | ~35.2 Ų | Strictly below the 90 Ų limit required for passive diffusion into the brain. |
| H-Bond Donors (HBD) | 1 (-NH2) | Reduced HBD count (compared to |
| H-Bond Acceptors (HBA) | 2 (-O-, -N-) | Facilitates critical anchoring within the binding pocket of monoaminergic receptors. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of
Step 1: Cyanosilylation
-
Procedure: To a solution of 5-methylthiophene-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add catalytic zinc iodide (ZnI2, 0.05 eq) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 eq). Stir for 2 hours at room temperature.
-
Causality: TMSCN is chosen over aqueous NaCN to prevent the aqueous degradation of the sensitive thiophene carboxaldehyde. ZnI2 acts as a mild Lewis acid to activate the carbonyl carbon.
-
Validation Checkpoint: Analyze via
H NMR. The reaction is complete when the aldehyde proton ( ~9.8 ppm) disappears, replaced by a methine singlet ( ~5.6 ppm) corresponding to the O-TMS cyanohydrin.
Step 2: Methylation
-
Procedure: Dissolve the crude O-TMS cyanohydrin in anhydrous acetonitrile. Add silver(I) oxide (Ag2O, 1.5 eq) and iodomethane (CH3I, 3.0 eq). Heat to 40°C for 12 hours.
-
Causality: Ag2O serves as both a mild base and a halide scavenger. It facilitates the
displacement of the silyl group by the methyl cation without creating a highly basic environment that would trigger the elimination of the nitrile group. -
Validation Checkpoint:
H NMR will show the emergence of a sharp 3H singlet at ~3.3 ppm, confirming the successful installation of the -methoxy ether.
Step 3: Reduction
-
Procedure: Dissolve the
-methoxy nitrile in anhydrous tetrahydrofuran (THF). Slowly add this solution to a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in THF at 0°C. Reflux for 4 hours, then carefully quench with the Fieser method (water/NaOH). -
Causality: LiAlH4 is required to fully reduce the robust nitrile to a primary amine. The ether oxygen coordinates with the lithium cation, directing the hydride attack and preventing the reductive cleavage of the methoxy group.
Figure 1: Step-by-step synthetic workflow for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine.
Receptor Pharmacology & Intracellular Signaling
The pharmacological profile of
Mechanism of Action
Because of its high lipophilicity (LogP ~2.0), 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine passively diffuses across the neuronal plasma membrane. Once intracellular, it binds to TAAR1, a G-protein-coupled receptor (GPCR) located on the membrane of intracellular vesicles and the endoplasmic reticulum.
Activation of TAAR1 triggers a
Figure 2: TAAR1 intracellular signaling pathway activated by the beta-methoxy thiophene analog.
References
-
Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung, 1977. URL: [Link]
-
Synthesis of .beta.-Methoxy, Methyl-Capped .alpha.-Oligothiophenes. The Journal of Organic Chemistry, 1995. URL:[Link]
-
GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. European Journal of Medicinal Chemistry, 2023. URL:[Link]
-
Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. Bioorganic Chemistry, 2024. URL:[Link]
The Therapeutic Potential of 5-Methylthiophene Derivatives in Drug Discovery: A Technical Whitepaper
Executive Summary
The thiophene heterocycle is a cornerstone of modern medicinal chemistry, serving as a bioisostere for benzene with enhanced lipophilicity and unique metabolic profiles. Within this chemical space, the introduction of a methyl group at the 5-position (e.g., 5-methylthiophene) fundamentally alters the physicochemical properties, electronic distribution, and steric bulk of the scaffold. This whitepaper provides an in-depth mechanistic analysis of 5-methylthiophene derivatives, exploring their synthesis, structure-activity relationships (SAR), and therapeutic applications across oncology, infectious diseases, and cardiovascular medicine.
Chemical Rationale & Physicochemical Profiling
The strategic selection of a 5-methylthiophene scaffold over an unsubstituted thiophene is driven by predictable shifts in molecular reactivity and target engagement. The electron-donating nature of the methyl group fine-tunes the reactivity of the thiophene ring, activating it toward electrophilic aromatic substitution while slightly reducing the electrophilicity of adjacent functional groups, such as carbonyls in 5-methyl-2-thiophenecarboxaldehyde1[1].
Causality in Scaffold Selection:
-
Lipophilicity (LogP): The methyl group increases the partition coefficient, enhancing cellular membrane permeability. This is critical for intracellular targets but requires careful balancing to avoid poor aqueous solubility.
-
Steric Hindrance: The van der Waals radius of the methyl group can either lock a molecule into a bioactive conformation or cause steric clashes within a tight binding pocket.
-
Metabolic Stability: Blocking the 5-position with a methyl group prevents cytochrome P450-mediated oxidation at that specific site, potentially reducing the formation of reactive epoxide intermediates, though the methyl group itself may undergo hydroxylation.
Therapeutic Applications & Target Modulation
Oncology: Cytotoxicity and Metal Complexation
5-methylthiophene derivatives have shown significant promise as anti-cancer agents, particularly when integrated into transition metal complexes or conjugated with natural product scaffolds. For instance, Palladium(II) complexes utilizing 2-acetyl-5-methylthiophene thiosemicarbazones have demonstrated broad-spectrum growth inhibition against human cancer cell lines, including Caco-2 (colon), HeLa (cervical), and Hep-G2 (hepatocellular)2[2]. The metal center facilitates DNA intercalation, while the 5-methylthiophene ligand optimizes cellular uptake.
Similarly, NO-donating curcuminoids incorporating a 5-methylthiophene unit exhibited increased cytotoxicity in CACO-2 and THP-1 cell lines compared to parent curcumin, highlighting the methyl group's role in amplifying anti-proliferative pathways 3[3].
Infectious Diseases: Antimicrobial Hybrids
The hybridization of 5-methylthiophene with thiazoles or chalcones yields potent antimicrobial agents. Synthesized thiophene-thiazole-Schiff base hybrids have outperformed standard drugs like Amphotericin B against fungal strains such as T. harzianum and A. niger4[4]. Furthermore, 5-methylthiophene-based chalcones demonstrated superior inhibition zones against Bacillus cereus and Shigella sonnei compared to Ceftriaxone 5[5].
Cardiovascular SAR: The Factor Xa Paradigm
A critical lesson in the steric limitations of the 5-methyl group comes from the discovery of Rivaroxaban (BAY 59-7939), an oral direct Factor Xa inhibitor. During lead optimization, researchers found that while the 5-chlorothiophene derivative achieved subnanomolar potency, replacing the chlorine with a 5-methyl group (derivative 18) resulted in decreased potency (IC50 4.2 nM)6[6]. This causality is rooted in the specific halogen bonding and precise volumetric requirements of the S1/S4 pockets of the Factor Xa serine protease, where the methyl group's distinct electron cloud and lack of halogen-bonding capability disrupt optimal binding.
Quantitative Data Presentation
Table 1: Comparative Biological Activity of 5-Methylthiophene Derivatives
| Compound Class | Target / Cell Line | Bioactivity Metric | Reference Standard | Outcome vs Standard |
| Thiazole-Schiff Base | A. niger (Fungus) | Zone of Inhibition: 32.3 mm | Amphotericin B (8.0 mm) | Superior[4] |
| Chalcone Hybrid | S. sonnei (Bacteria) | Zone of Inhibition: 43.3 mm | Ceftriaxone (40.3 mm) | Superior[5] |
| NO-Curcuminoid | CACO-2 (Colon Cancer) | Cytotoxicity (IC50) | Curcumin | Equivalent/Higher Toxicity[3] |
| Oxazolidinone | Factor Xa (Coagulation) | IC50: 4.2 nM | 5-Chloro analog (0.4 nM) | Inferior (Steric mismatch)[6] |
Systems & Pathway Visualization
To fully grasp the multi-stage development and mechanistic divergence of 5-methylthiophene derivatives, we utilize directed graph visualizations.
Workflow for the synthesis and validation of 5-methylthiophene drug candidates.
Pharmacological target modulation pathways of 5-methylthiophene derivatives.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.
Protocol A: Synthesis of 5-Methylthiophene-2-Carboxaldehyde Schiff Bases
Objective: Generate a high-purity thiosemicarbazone intermediate for downstream antimicrobial testing 4[4].
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Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.001 mol of thiosemicarbazide in 10 mL of absolute ethanol.
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Addition: Slowly add an equimolar amount (0.001 mol) of 5-methylthiophene-2-carboxaldehyde. Causality Note: The electron-donating methyl group slightly deactivates the aldehyde; therefore, mild heat is required to overcome the activation energy barrier.
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Reflux: Stir the mixture under reflux conditions at 80 °C.
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Validation Checkpoint 1 (TLC): Monitor reaction progress using Thin-Layer Chromatography (Silica gel 60F254, Hexane:EtOAc 5:2). The disappearance of the aldehyde spot under UV light confirms completion (typically 3-5 hours).
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Isolation: Cool the mixture to room temperature. Filter the precipitated crude product under a vacuum.
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Purification: Recrystallize from hot ethanol.
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Validation Checkpoint 2 (Spectroscopy): Perform FT-IR to confirm the presence of the imine bond (C=N stretch at ~1620-1640 cm⁻¹) and the absence of the carbonyl peak (~1700 cm⁻¹). Confirm via ¹H NMR (DMSO-d6) by identifying the azomethine proton singlet at ~8.1-8.5 ppm.
Protocol B: In Vitro Cytotoxicity Evaluation (MTS Assay)
Objective: Quantify the anti-proliferative effect of 5-methylthiophene derivatives on CACO-2 cells 3[3].
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Cell Seeding: Plate CACO-2 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37 °C in 5% CO₂.
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Treatment: Prepare serial dilutions of the 5-methylthiophene compound (e.g., 10 µM, 25 µM, 50 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Add to wells in triplicate.
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Validation Checkpoint 1 (Controls): Include a vehicle control (0.5% DMSO) and a positive control (e.g., pure Curcumin or Sorafenib) to validate assay sensitivity.
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Incubation: Incubate for 48 hours.
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MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours. Causality Note: Viable cells reduce the MTS tetrazolium compound into a colored formazan product, directly correlating absorbance with metabolic viability.
-
Quantification: Read absorbance at 490 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
References
-
Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. NIH.gov.[Link]
-
Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. ResearchGate.[Link]
-
Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. MDPI.[Link]
-
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. ACS Publications.[Link]
-
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. The Royal Society.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
Predictive Pharmacodynamics and Bioactivity Profiling of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine: A Computational and Experimental Framework
Executive Summary
The rational design of novel neuroactive small molecules frequently relies on the strategic modification of privileged scaffolds. 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is a highly specialized, theoretical structural analog of endogenous trace amines and synthetic phenethylamines. By incorporating a thiophene bioisostere and a beta-methoxy steric restrictor, this molecule is predicted to exhibit a highly tuned pharmacological profile, primarily targeting the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (MATs).
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's pharmacophore, predict its systems-level pharmacology, and provide the self-validating empirical workflows required to translate these in silico predictions into validated in vitro data.
Part 1: Structural Deconstruction & Pharmacophore Analysis
To understand the predicted bioactivity of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine, we must analyze the causality behind its three core structural motifs:
-
The Primary Amine (-NH2): At physiological pH (7.4), this primary amine is protonated, forming a cationic center. This is the critical anchor point for target engagement. In monoamine transporters (SERT, DAT, NET), this cation forms an essential salt bridge with a highly conserved aspartate residue (e.g., Asp98 in human SERT, Asp79 in human DAT) within the central S1 binding site[1].
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The 5-Methylthiophene Ring: Thiophene is a classical 2[2]. The electron-rich sulfur atom enhances lipophilicity and alters the electrostatic potential surface, promoting unique
and cation- interactions that benzene cannot achieve. Furthermore, the 5-methyl substitution provides specific steric bulk that fits into the hydrophobic accessory pockets of monoamine receptors, mimicking the para-substitution seen in potent monoamine releasers. -
The Beta-Methoxy Group (-OCH3): The introduction of a beta-methoxy group onto the ethylamine sidechain is a profound modulator of bioactivity. It restricts the conformational flexibility of the backbone, locking the molecule into a specific rotameric state. Historically, 3[3] with altered metabolic stability, as the steric hindrance protects the adjacent carbon from rapid enzymatic degradation.
Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
Quantitative data summarized for rapid lead-optimization triage.
| Parameter | Predicted Value | Pharmacological Implication |
| Molecular Weight | 171.26 g/mol | Highly favorable for Blood-Brain Barrier (BBB) penetration (< 400 Da). |
| cLogP | ~1.8 - 2.2 | Optimal lipophilicity for CNS exposure without excessive non-specific binding. |
| pKa (Amine) | ~9.5 | Remains protonated at physiological pH; essential for Aspartate anchoring. |
| Topological Polar Surface Area | ~35.2 Ų | Excellent passive membrane permeability. |
| H-Bond Donors / Acceptors | 2 / 2 | Balanced profile for target engagement without excessive solvation penalty. |
Part 2: In Silico Target Prediction & Systems Pharmacology
Based on the pharmacophore analysis, 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is predicted to act as an agonist at TAAR1 and an inhibitor/substrate at Monoamine Transporters (MATs) .
Structural homology to endogenous trace amines (like
Crucially, PKA directly phosphorylates monoamine transporters (such as DAT), leading to their internalization or functional reversal. This provides a mechanism for modulating dopaminergic and serotonergic tone indirectly, which is a highly sought-after profile for next-generation psychiatric therapeutics.
Predicted Gs-coupled TAAR1 signaling cascade and monoamine transporter modulation.
Part 3: Empirical Validation Workflows (Self-Validating Protocols)
To transition from in silico prediction to empirical fact, we must deploy a self-validating experimental architecture. The following step-by-step methodologies are designed not just to generate data, but to ensure internal causality and eliminate false positives.
Protocol 1: Functional TAAR1 Agonism via HTRF cAMP Assay
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because its time-delayed, ratiometric readout eliminates auto-fluorescence interference from the thiophene test compound.
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Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 at 10,000 cells/well in a low-volume 384-well plate.
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Compound Incubation: Add the test compound in a 10-point concentration-response curve (10 µM to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX.
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Causality Check: IBMX is a phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP signal generated by TAAR1 activation would be rapidly hydrolyzed by cellular PDEs, resulting in a false negative for agonism.
-
-
Detection: Following a 30-minute incubation at room temperature, lyse the cells by adding the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody).
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Quantification: Incubate for 1 hour in the dark. Read the plate on a time-resolved fluorometer at 665 nm (FRET signal) and 620 nm (donor emission). Calculate the 665/620 ratio to interpolate intracellular cAMP concentrations against a standard curve.
Protocol 2: Monoamine Transporter (MAT) Uptake Inhibition
Rationale: This assay determines if the compound directly occupies the orthosteric S1 pocket of transporters, preventing the reuptake of endogenous neurotransmitters.
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Cell Preparation: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates and culture until 80% confluent.
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Pre-incubation: Wash cells twice with Kreb-Ringer HEPES (KRH) buffer. Pre-incubate with the test compound (10 µM to 1 nM) for 15 minutes to allow steady-state binding to the transporter.
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Substrate Addition: Add 20 nM of
-dopamine or -serotonin and incubate for exactly 10 minutes at 37°C. -
Termination (Critical Step): Rapidly wash the cells three times with ice-cold KRH buffer.
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Causality Check: The ice-cold wash rapidly decreases lipid bilayer fluidity and halts transporter conformational cycling. This effectively "freezes" the accumulated radioligand inside the cell, preventing efflux during the wash steps and ensuring accurate quantification.
-
-
Quantification: Lyse the cells in 0.1% SDS, add scintillation cocktail, and measure retained radioactivity using a MicroBeta counter to calculate the
.
Self-validating empirical workflow for in vitro bioactivity and ADME profiling.
Part 4: Structure-Activity Relationship (SAR) Trajectory
To guide future medicinal chemistry efforts, we must anticipate how structural perturbations to 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine will alter its bioactivity profile:
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N-Methylation (Secondary Amine): Converting the primary amine to a secondary methylamine typically increases affinity for the dopamine and serotonin transporters (shifting the profile toward a classical reuptake inhibitor) but may sterically hinder the optimal binding conformation required for TAAR1 full agonism.
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Removal of the Beta-Methoxy Group: De-methoxylation increases the rotational degrees of freedom of the ethylamine chain. While this generally increases raw potency at classical adrenergic receptors, it drastically reduces target selectivity, leading to a higher risk of off-target cardiovascular liabilities.
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Halogenation of the Thiophene (e.g., 5-Chloro substitution): Replacing the 5-methyl group with a chlorine atom would maintain the steric bulk (as Cl and CH3 are roughly isosteric) but would block potential metabolic oxidation pathways mediated by CYP450 enzymes, significantly extending the compound's in vivo half-life.
References
- Bioisosterism in Medicinal Chemistry Source: ResearchGate URL
- Methamphetamine and HIV-1-induced neurotoxicity: role of trace amine associated receptor 1 cAMP signaling in astrocytes Source: PubMed / NIH URL
- Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man Source: PubMed / NIH URL
- Monoamine transporters: insights from molecular dynamics simulations Source: Frontiers URL
- In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: MDPI URL
Sources
- 1. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methamphetamine and HIV-1-induced neurotoxicity: role of trace amine associated receptor 1 cAMP signaling in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Foreword: Unveiling a Novel Chiral Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the demand for novel, structurally diverse, and enantiomerically pure building blocks is insatiable. Chiral amines, in particular, are integral components of a vast number of pharmaceuticals and agrochemicals. The thiophene moiety, a bioisostere of the phenyl group, is also a privileged scaffold in medicinal chemistry, known to impart unique physicochemical and pharmacological properties. This guide introduces a promising, yet underexplored, chiral building block: 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine .
While direct literature on this specific molecule is not available, this guide will provide a comprehensive, scientifically-grounded projection of its synthesis, chiral resolution, and potential applications. By drawing upon established principles of asymmetric synthesis and the known reactivity of analogous structures, we will construct a compelling case for its utility as a valuable tool for the discerning synthetic chemist.
PART 1: Synthesis and Enantiomeric Resolution
The journey to harnessing the potential of a chiral building block begins with its efficient synthesis and subsequent resolution into its constituent enantiomers. Here, we propose a logical and feasible synthetic pathway starting from a commercially available precursor, followed by a classical and robust resolution method.
Proposed Synthesis of Racemic 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
The synthesis commences with the readily available 2-acetyl-5-methylthiophene .[1][2][3][4][5][6][7] The proposed route involves a three-step sequence: α-bromination, methoxide substitution, and subsequent amination.
Caption: Workflow for the chiral resolution of a primary amine using tartaric acid.
Experimental Protocol: Resolution of Racemic 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
-
Salt Formation: Dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of a suitable hot solvent, such as methanol or ethanol. To this solution, add the racemic amine (1.0 eq).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric excess (e.e.) of the amine in the crystalline salt should be determined at this stage (e.g., by chiral HPLC after liberating a small sample).
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from the same solvent system until a constant optical rotation or a satisfactory e.e. is obtained.
-
Liberation of the Free Amine: Suspend the resolved diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is basic (pH > 10). Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine. The other enantiomer can be recovered from the mother liquor by a similar process.
Data Presentation: Comparison of Common Chiral Resolving Agents for Primary Amines
| Chiral Resolving Agent | Structure Type | Acidity (pKa) | Advantages | Considerations |
| L-(+)-Tartaric Acid | C4-dicarboxylic acid | pKa₁ ≈ 2.98, pKa₂ ≈ 4.34 | Readily available, inexpensive, widely documented. [8][9] | The presence of two acidic protons can sometimes lead to complex salt stoichiometry. |
| (S)-(-)-Mandelic Acid | α-hydroxy carboxylic acid | pKa ≈ 3.41 | Often provides high enantiomeric excess in a single crystallization. [8] | Generally more expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic acid | pKa ≈ -1.5 | A strong acid, effective for less basic amines. [8] | Higher cost and molecular weight. |
PART 2: Applications in Asymmetric Synthesis
Enantiomerically pure 2-methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is poised to be a versatile chiral building block. Its structural features—a primary amine for derivatization, a methoxy group that can act as a coordinating element, and a thiophene ring for steric and electronic influence—make it an excellent candidate for use as a chiral auxiliary or a ligand in asymmetric catalysis.
As a Chiral Auxiliary
Chiral auxiliaries are covalently attached to a substrate to direct a subsequent stereoselective transformation. The 1,2-amino alcohol scaffold (or its methoxy-protected form) is a well-established motif in chiral auxiliaries. [10][11] Proposed Application: Asymmetric Alkylation of an Imine
The primary amine can be condensed with a ketone to form a chiral imine. Subsequent nucleophilic addition to this imine would be directed by the chiral thiophene-containing moiety, leading to the formation of a new stereocenter with high diastereoselectivity.
Caption: Workflow for the use of the target amine as a chiral auxiliary in asymmetric alkylation.
As a Chiral Ligand in Asymmetric Catalysis
The bidentate N,O-ligation motif is prevalent in successful chiral ligands for a wide range of metal-catalyzed asymmetric reactions. The methoxy group and the amine of our target molecule can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. Chiral 1,2-amino alcohols are known to be effective ligands in reactions such as asymmetric transfer hydrogenation of ketones. [12][13] Proposed Application: Asymmetric Transfer Hydrogenation of Ketones
In the presence of a suitable metal precursor (e.g., a ruthenium or iridium complex), the enantiopure amine could form a highly effective catalyst for the reduction of prochiral ketones to chiral secondary alcohols.
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst Formation (in situ): In an inert atmosphere glovebox, a metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the enantiopure 2-methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine ligand (in a 1:2 Ru:ligand ratio) are stirred in a suitable solvent (e.g., isopropanol) to form the active catalyst.
-
Reaction Setup: The prochiral ketone substrate is added to the catalyst solution, followed by a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol itself).
-
Reaction Execution: The reaction mixture is stirred at a specific temperature until the conversion is complete (monitored by GC or HPLC).
-
Work-up and Analysis: The reaction is quenched, and the product is isolated through standard extraction and purification procedures. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.
Conclusion: A Promising New Tool for Asymmetric Synthesis
While 2-methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine represents a novel and currently uncharacterized chiral building block, this in-depth analysis, based on established chemical principles and analogies to well-known structures, strongly supports its potential as a valuable asset in the field of asymmetric synthesis. Its straightforward proposed synthesis from an accessible starting material and the feasibility of its resolution via classical methods make it an attractive target for development. The inherent structural features suggest promising applications as both a chiral auxiliary and a ligand in metal-catalyzed reactions. It is our hope that this guide will inspire further research into this and other novel thiophene-containing chiral building blocks, ultimately expanding the toolkit available to synthetic chemists in their pursuit of stereochemically complex and biologically active molecules.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Asymmetric synthesis protocols for chiral 1,2-amino alcohols using rel
- 2-Acetyl-5-methylthiophene 98 13679-74-8. Sigma-Aldrich.
- Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chrom
- Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
- 2-Acetyl-5-Methylthiophene 96.0%(GC). Pure Synth.
- 2-Acetylphenyl 5-methylthiophene-2-carboxyl
- Chiral resolution. Wikipedia.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- 2-Acetyl-5-methylthiophene, 98% 100 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- 2-Acetyl-5-methylthiophene | CAS 13679-74-8. Santa Cruz Biotechnology.
- Kinetic resolution of chiral amines.
- The Synthesis and Oxidation of 2,2'-Methylene-bis-(5-acetylthiophene).
- 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
- 2-Acetyl-5-methylthiophene.
- 2-Acetyl-5-methylthiophene, 98%. Sigma-Aldrich.
- Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)
- 2-Acetyl-5-methylthiophene, 5g, Each. Lab Supplies.
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Iridium Catalyst for Chiral Amine Synthesis. TCI Chemicals.
- ChemInform Abstract: Asymmetric Synthesis of Chiral β-Hydroxy-α-amino Acid Derivatives by Organocatalytic Aldol Reactions of Isocyanoesters with β,γ-Unsaturated α-Ketoesters..
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Enantioselective reduction of ketones. Wikipedia.
- 2-Acetyl-5-methylthiophene, 98%. Ottokemi.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
- Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI.
- Application of chiral ligands: carbohydrates, nucleoside-lanthanides and other Lewis acid complexes to control regio- and stereoselectivity of the dipolar cycloaddition reactions of nitrile oxides and esters. RSC Publishing.
- (PDF) ChemInform Abstract: α-Hydroxy Ketones as Useful Templates in Asymmetric Reactions.
- Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry.
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Computational Derivation, Structural Characterization, and Synthetic Methodology of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
Target Audience: Medicinal Chemists, Cheminformaticians, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide
Executive Summary
Thiophene-containing ethylamines are highly privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for phenethylamines to modulate lipophilicity, metabolic stability, and target receptor affinity. The target compound, 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine , incorporates a methoxy-substituted chiral center (alpha to the thiophene ring) and a 5-methylthiophene moiety. This whitepaper establishes the computational identity (SMILES and InChIKey) of this molecule and details a self-validating, causality-driven synthetic methodology for its preparation.
Cheminformatic Identity & Algorithmic Derivation
To ensure seamless integration into high-throughput screening libraries and computational docking studies, the molecule must be accurately represented using standard line notations [1].
SMILES String Generation
The Simplified Molecular-Input Line-Entry System (SMILES) represents molecular graphs as ASCII strings via a depth-first tree traversal algorithm.
-
Derived SMILES: COC(CN)c1ccc(C)s1
-
Algorithmic Logic: The traversal begins at the methoxy group (CO), proceeds to the chiral alpha-carbon (C), branches to the primary amine ((CN)), and terminates by mapping the 5-methylthiophene ring (c1ccc(C)s1). The lowercase c and s denote aromaticity, while the 1 designates the ring-closure connectivity [2].
InChI and InChIKey Formulation
Unlike SMILES, which can vary based on the generation toolkit (e.g., RDKit vs. OpenBabel), the IUPAC International Chemical Identifier (InChI) utilizes a strict canonicalization algorithm to ensure absolute uniqueness [4].
-
Standard InChI: InChI=1S/C8H13NOS/c1-6-3-4-7(11-6)8(10-2)5-9/h3-4,8H,5,9H2,1-2H3
-
InChIKey: The InChIKey is a 27-character fixed-length SHA-256 hash of the InChI string, designed for database indexing [4]. For this specific connectivity, the structural skeleton hash (first 14 characters) remains constant, while the stereochemical layer (next 8 characters) will differentiate the (R) and (S) enantiomers.
Diagram 1: Algorithmic workflow for generating canonical SMILES and InChIKey identifiers.
Quantitative Physicochemical Data
Table 1: Computed Molecular Properties
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C₈H₁₃NOS | Defines exact stoichiometry for synthesis. |
| Molecular Weight | 171.26 g/mol | Highly fragment-like; excellent for lead optimization. |
| Exact Mass | 171.0718 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors (HBD) | 1 (Primary Amine) | Critical for receptor hydrogen-bond networking. |
| H-Bond Acceptors (HBA) | 3 (N, O, S) | Enhances aqueous solubility compared to pure alkyl chains. |
Retrosynthetic Architecture & Causality
The synthesis of α-methoxy-β-arylethylamines requires careful control to avoid elimination reactions (forming vinyl thiophenes) or over-alkylation. We propose a robust, three-step linear sequence starting from commercially available 5-methylthiophene-2-carboxaldehyde [3].
-
Cyanosilylation: Conversion of the aldehyde to a protected cyanohydrin. Causality: Using Trimethylsilyl cyanide (TMSCN) with a Lewis acid (ZnI₂) avoids the aqueous basic conditions of traditional NaCN/HCl protocols, preventing base-catalyzed degradation of the electron-rich thiophene aldehyde.
-
O-Methylation: Direct methylation of the secondary alcohol. Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the hydroxyl group, driving the nucleophilic attack on Methyl Iodide (MeI) while simultaneously cleaving the labile TMS protecting group in situ.
-
Nitrile Reduction: Reduction of the intermediate nitrile to the primary amine. Causality: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) because nitriles are highly resistant to hydride transfer; LiAlH₄ provides the necessary thermodynamic driving force.
Diagram 2: Three-step synthetic workflow from 5-methylthiophene-2-carboxaldehyde to the target amine.
Experimental Execution & Self-Validating Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.
Step 1: 2-(5-Methylthiophen-2-yl)-2-((trimethylsilyl)oxy)acetonitrile
Procedure:
-
Dissolve 5-methylthiophene-2-carboxaldehyde (10.0 mmol) in anhydrous CH₂Cl₂ (25 mL) under an argon atmosphere.
-
Add catalytic Zinc Iodide (ZnI₂, 0.5 mmol) and cool the mixture to 0 °C.
-
Add TMSCN (12.0 mmol) dropwise over 10 minutes.
-
Stir at room temperature for 2 hours. Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting aldehyde (UV active, stains dark with 2,4-DNPH) should be completely consumed, replaced by a new, less polar UV-active spot. Workup: Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo. Use crude in the next step.
Step 2: 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile
Procedure:
-
Dissolve the crude TMS-cyanohydrin in anhydrous THF (30 mL) and cool to 0 °C.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in small portions. Caution: H₂ gas evolution.
-
Stir for 30 minutes, then add Methyl Iodide (MeI, 20.0 mmol) dropwise. Allow to warm to room temperature and stir for 4 hours. Validation Checkpoint: ¹H NMR of an aliquot should reveal the disappearance of the TMS protons (~0.1 ppm) and the emergence of a sharp methoxy singlet (~3.4 ppm). Workup: Carefully quench with ice water, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Step 3: 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine (Target Compound)
Procedure:
-
Suspend LiAlH₄ (20.0 mmol) in anhydrous Diethyl Ether (Et₂O, 40 mL) at 0 °C under argon.
-
Add a solution of the methoxy-nitrile intermediate (10.0 mmol) in Et₂O (10 mL) dropwise.
-
Reflux the mixture for 3 hours. Validation Checkpoint: TLC (CH₂Cl₂/MeOH 9:1). The nitrile spot should disappear. The product will remain near the baseline and will stain bright purple when heated with a Ninhydrin dip, confirming the presence of a primary aliphatic amine. Workup (Fieser Method): Causality: Direct aqueous quenching generates a gelatinous aluminum hydroxide emulsion that traps the highly polar amine product. The Fieser method forces the precipitation of granular sodium aluminate.
-
Cool to 0 °C. Sequentially add:
mL H₂O (where = grams of LiAlH₄ used), mL 15% NaOH (aq), and mL H₂O. -
Stir vigorously until a white granular precipitate forms. Filter through a Celite pad, washing thoroughly with Et₂O.
-
Concentrate the filtrate to yield the target amine as a pale yellow oil.
Analytical Validation (Expected Spectral Data)
To definitively confirm the structure of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine, the following Nuclear Magnetic Resonance (NMR) shifts serve as the analytical fingerprint:
-
¹H NMR (400 MHz, CDCl₃):
- 6.75 (d, J = 3.5 Hz, 1H) - Thiophene C3 proton.
- 6.58 (dq, J = 3.5, 1.0 Hz, 1H) - Thiophene C4 proton.
- 4.35 (dd, J = 7.5, 5.0 Hz, 1H) - Chiral methine proton (alpha to thiophene).
- 3.32 (s, 3H) - Methoxy group protons.
-
2.95 (dd, J = 13.0, 5.0 Hz, 1H) &
2.85 (dd, J = 13.0, 7.5 Hz, 1H) - Diastereotopic methylene protons adjacent to the amine. - 2.45 (d, J = 1.0 Hz, 3H) - Methyl group on the thiophene ring.
- 1.50 (br s, 2H) - Primary amine protons (exchanges with D₂O).
References
- Source: National Institutes of Health (NIH)
- 5.8: Line Notation (SMILES and InChI)
- Source: Royal Society of Chemistry (RSC)
- InChI/InChIKey[v 11.12] [r 12.
Advanced Pharmacophore Modeling and Synthesis of 5-Methylthiophene Amine Derivatives: A Strategic Guide for Lead Optimization
Executive Summary
In contemporary medicinal chemistry, the 1[1], ranking among the top heterocycles in FDA-approved therapeutics. Specifically, 5-methylthiophene amine derivatives have emerged as highly versatile chemotypes. By combining the electron-rich, planar nature of the thiophene core with the hydrogen-bonding capacity of an amine and the lipophilic bulk of a 5-methyl group, this class of compounds exhibits exceptional target engagement and blood-brain barrier (BBB) permeability.
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical concepts, providing actionable, self-validating protocols for the in silico modeling and in vitro synthesis of these derivatives. This whitepaper details the causality behind structural modifications and outlines robust methodologies for drug development professionals.
The Privileged Nature of the 5-Methylthiophene Amine Chemotype
The rational design of 5-methylthiophene amines is rooted in precise steric and electronic tuning:
-
Bioisosterism and Electronic Density: Thiophene acts as an excellent bioisostere for phenyl rings. The sulfur atom enhances drug-receptor interactions by participating in secondary hydrogen bonding networks[1].
-
Metabolic Stability via 5-Methyl Substitution: Unsubstituted thiophenes are often subject to rapid oxidative metabolism by Cytochrome P450 enzymes at the C5 position (a known metabolic soft spot). The addition of a 5-methyl group effectively blocks this oxidation while simultaneously increasing the overall lipophilicity (LogP), which is critical for 2[2].
-
Amine Directing Groups: The amine moiety serves as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA). In physiological environments, primary and secondary amines can protonate, allowing for strong electrostatic interactions with acidic residues in target binding pockets[3].
In Silico Workflow: 3D Pharmacophore Modeling
To rationally design novel derivatives, we must first map the 3D spatial arrangement of the required functional groups. The following protocol utilizes a ligand-based approach to generate a self-validating pharmacophore model.
Protocol: Ligand-Based Pharmacophore Generation
Objective: To define the essential steric and electronic features required for target inhibition (e.g., MAO-B or RIP transport).
-
Dataset Curation: Compile a library of known 5-methylthiophene amine derivatives with empirical IC50 values. Split the data into an active set (IC50 < 1 µM) and a decoy set (structurally similar but biologically inactive).
-
Conformational Sampling: Generate low-energy conformers using the OPLS4 or MMFF94 force field.
-
Causality: While the thiophene ring is rigid and planar, the amine linkage introduces rotational degrees of freedom. Exhaustive conformational sampling ensures the true bioactive conformation is captured during spatial alignment.
-
-
Feature Extraction: Map the3[3]. Map the amine nitrogen as an HBD/HBA.
-
3D Overlay: Superimpose the active conformers to extract a consensus 3D pharmacophore.
-
Self-Validation (Decoy Screening): Screen the generated model against the decoy dataset. Calculate the Receiver Operating Characteristic (ROC) curve and the Güner-Henry (GH) score.
-
Causality: A computational model is only viable if it can reject false positives. A GH score > 0.7 statistically validates the model's predictive power, ensuring it is ready for virtual screening.
-
Caption: Step-by-step workflow for generating a self-validating 3D pharmacophore model.
Synthetic Methodology: Green Synthesis of 2-Aminothiophenes
Once optimal leads are identified in silico, they must be synthesized. The Gewald multicomponent reaction is the gold standard for synthesizing 2-aminothiophenes. We utilize a modern, solvent-free mechanochemical approach to maximize yield and purity.
Protocol: Mechanochemical Gewald Reaction
Objective: Rapid, high-yield synthesis of 5-methyl-2-aminothiophene derivatives.
-
Reagent Preparation: Combine equimolar amounts (e.g., 0.02 mol) of a 5-methyl-substituted ketone/aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur[4].
-
Mechanochemical Activation: Transfer the mixture to a tempered milling vial containing stainless steel balls at a 5:1 ball-to-reagent mass ratio.
-
Milling Execution: Operate the planetary micro mill at 400–500 rpm for 30 minutes.
-
Purification: Extract the crude 2-aminothiophene product with ethyl acetate, filter, and recrystallize.
-
Self-Validation (Characterization): Validate the structural integrity via
H-NMR.-
Causality: You must observe the characteristic 5-methyl singlet at ~2.2 ppm and a broad amine singlet at ~6.0 ppm. The presence of the broad singlet confirms successful primary amine formation, while the preserved methyl singlet proves the thiophene ring was not over-oxidized during milling.
-
Biological Validation & Target Mechanisms
5-methylthiophene amines exhibit broad-spectrum biological utility. Two primary applications highlight the efficacy of this pharmacophore:
-
Neuroprotection (MAO-B Inhibition): Thiophene derivatives have been developed as highly selective, 5[5], a primary target for Parkinson's disease. The lipophilic 5-methyl group anchors the molecule deep within the hydrophobic substrate cavity of MAO-B.
-
Antidote Development (RIP Transport Inhibition): Compounds like Retro-2cycl (a 5-methylthiophene quinazolinone derivative) act as potent6[6], such as ricin. The thiophene core is an absolute requirement for target binding in this pathway.
Caption: Mechanistic pathway mapping the pharmacophore features to therapeutic outcomes.
Quantitative SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) and quantitative biological data of key thiophene derivatives across different therapeutic targets, demonstrating the versatility of the scaffold.
| Compound Class / Derivative | Primary Target | Key Pharmacophore Feature | IC50 / Activity | Reference |
| Retro-2cycl (5-methylthiophene quinazolinone) | RIP Retrograde Transport | 5-methyl (Hydrophobic), Amine (HBA) | High Cell Protection | [6] |
| Thiophene Chalcone (CA4) | MAO-B (Parkinson's) | Thiophene Core, -OH group | 0.032 µM | [5] |
| Thiophene Chalcone (CA3) | MAO-B (Parkinson's) | Thiophene Core, -F group | 0.035 µM | [5] |
| Thiophene Derivative 28 | AChE (Alzheimer's) | Thiophene Core | 18.53 µM | [2] |
Table 1: Comparative quantitative data illustrating the high potency of thiophene derivatives across diverse biological targets.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. nih.gov.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
- Common Pharmacophore of Structurally Distinct Small-Molecule Inhibitors of Intracellular Retrograde Trafficking of Ribosome Inactiv
- 4-(5-Methylthiophen-2-yl)piperidine. benchchem.com.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. sciforum.net.
- Development of Isopropyl-Tailed Chalcones as a New Class of Selective MAO-B Inhibitors for the Tre
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-(5-Methylthiophen-2-yl)piperidine | Benchchem [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common Pharmacophore of Structurally Distinct Small-Molecule Inhibitors of Intracellular Retrograde Trafficking of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol: 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine from Aldehydes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized 2-arylethanamines for medicinal chemistry (e.g., GPCR ligands, monoamine reuptake inhibitors).
Introduction & Retrosynthetic Strategy
The target molecule, 2-methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine , is a highly functionalized primary amine featuring a thiophene bioisostere and an
We employ a robust, three-step Nitroaldol (Henry) Route . This pathway is highly atom-economical and avoids the use of highly toxic cyanohydrin intermediates.
-
Nitroaldol (Henry) Reaction: Condensation of the starting aldehyde with nitromethane to form a
-nitro alcohol[1]. -
O-Methylation: Mild etherification of the secondary alcohol using silver(I) oxide to prevent retro-aldol cleavage.
-
Nitro Reduction: Chemoselective reduction of the aliphatic nitro group to a primary amine using the in situ generated nickel boride (Ni₂B) catalyst[2]. This specifically avoids palladium-based hydrogenation, which is rapidly poisoned by thiophene substrates[3].
Experimental Workflow
Figure 1: Three-step synthetic workflow from 5-methylthiophene-2-carbaldehyde to the target amine.
Step-by-Step Methodologies & Causality Insights
Step 1: Henry (Nitroaldol) Reaction
Objective: Synthesis of 1-(5-methylthiophen-2-yl)-2-nitroethan-1-ol.
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve 5-methylthiophene-2-carbaldehyde (10.0 mmol, 1.0 eq) and nitromethane (50.0 mmol, 5.0 eq) in anhydrous methanol (20 mL).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add an aqueous solution of NaOH (1 M, 11.0 mL, 1.1 eq) dropwise over 15 minutes to maintain the internal temperature below 5 °C.
-
Stir the reaction for 2–4 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Quench the reaction by adding 1 M HCl dropwise until the pH reaches ~6.
-
Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography to yield the
-nitro alcohol.
-
-
Causality & Expert Insight: The Henry reaction is highly reversible. Using a mild base and strictly controlling the temperature at 0 °C favors the kinetic formation of the
-nitro alcohol[1]. If the temperature rises significantly, base-catalyzed E1cB elimination will occur, yielding the unwanted 2-(2-nitrovinyl)-5-methylthiophene.
Step 2: O-Methylation of the -Nitro Alcohol
Objective: Synthesis of 2-(1-methoxy-2-nitroethyl)-5-methylthiophene.
-
Procedure:
-
Dissolve the
-nitro alcohol (7.0 mmol, 1.0 eq) from Step 1 in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere. -
Add freshly activated silver(I) oxide (Ag₂O, 10.5 mmol, 1.5 eq) followed by iodomethane (MeI, 35.0 mmol, 5.0 eq).
-
Wrap the flask in aluminum foil to exclude light (preventing the degradation of silver salts) and stir vigorously at room temperature for 24 hours.
-
Filter the heterogeneous mixture through a pad of Celite to remove silver salts, washing the pad thoroughly with DCM.
-
Concentrate the filtrate and purify via short-path silica gel chromatography.
-
-
Causality & Expert Insight:
-Nitro alcohols are notoriously sensitive to standard basic alkylation conditions (e.g., NaH, KOH), which rapidly trigger a retro-Henry reaction (yielding the starting aldehyde) or dehydration. Ag₂O acts as a mild, halophilic base. It coordinates with the iodine of MeI, increasing its electrophilicity, allowing O-alkylation to proceed smoothly under essentially neutral conditions without abstracting the highly acidic -protons of the nitro group.
Step 3: Reduction of the Aliphatic Nitro Group
Objective: Synthesis of 2-methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine.
-
Procedure:
-
Dissolve the
-methoxy nitroalkane (5.0 mmol, 1.0 eq) in methanol (30 mL). -
Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.0 mmol, 0.2 eq). The solution will appear pale green.
-
Cool the mixture to 0 °C.
-
Carefully add Sodium borohydride (NaBH₄, 25.0 mmol, 5.0 eq) in small portions over 30 minutes. Caution: This step is highly exothermic and evolves significant hydrogen gas. A finely divided black precipitate will form immediately.
-
Remove the ice bath and stir at room temperature for 1 hour.
-
Filter the black suspension through a pad of Celite. Concentrate the filtrate to remove methanol.
-
Redissolve the residue in EtOAc, wash with 1 M NaOH to break up boron complexes, extract, dry over Na₂SO₄, and concentrate to yield the target primary amine.
-
-
Causality & Expert Insight: Thiophene rings strongly coordinate to palladium and platinum, effectively poisoning standard hydrogenation catalysts (e.g., Pd/C)[3]. The addition of NaBH₄ to NiCl₂ generates nickel boride (Ni₂B) in situ. Ni₂B is a highly active, non-pyrophoric, and sulfur-tolerant heterogeneous catalyst that, in combination with excess NaBH₄, rapidly and chemoselectively reduces aliphatic nitro groups to primary amines at ambient temperature and pressure[2].
Quantitative Data & In-Process Controls (IPC)
The following table summarizes the expected yields and critical analytical markers used to self-validate the success of each synthetic step.
| Step | Intermediate / Product | Expected Yield | Key IR Markers (cm⁻¹) | Key ¹H NMR Shifts (ppm, CDCl₃) |
| 1 | 1-(5-Methylthiophen-2-yl)-2-nitroethan-1-ol | 75–85% | ~3400 (OH stretch)1550, 1370 (NO₂ stretch) | ~5.4 (m, 1H, CH -OH)~4.6 (m, 2H, CH₂ -NO₂) |
| 2 | 2-(1-Methoxy-2-nitroethyl)-5-methylthiophene | 70–80% | 1550, 1370 (NO₂ stretch)Absence of ~3400 (OH) | ~4.8 (m, 1H, CH -OMe)~3.3 (s, 3H, OCH₃ ) |
| 3 | 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine | 80–90% | ~3300–3400 (NH₂ stretch)Absence of NO₂ bands | ~4.4 (m, 1H, CH -OMe)~2.9 (m, 2H, CH₂ -NH₂) |
Alternative Strategy: The Epoxide Route
If O-methylation of the
-
Corey-Chaykovsky Epoxidation: React the aldehyde with dimethylsulfonium methylide to yield 2-(5-methylthiophen-2-yl)oxirane.
-
Regioselective Methanolysis: Acid-catalyzed ring opening (e.g., using catalytic H₂SO₄ in MeOH) proceeds via an S_N1-like mechanism. The nucleophile (MeOH) attacks the more stable, thienyl-stabilized carbocation at C2, yielding the desired 2-methoxy-2-arylethan-1-ol[4].
-
Amine Installation: Convert the resulting primary alcohol to a mesylate (MsCl, Et₃N), displace with sodium azide (NaN₃), and perform a Staudinger reduction (PPh₃, H₂O) to yield the target amine.
References
-
Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag(I)(Pc-L)] complexes Royal Society of Chemistry (RSC) URL:[Link][1]
-
Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 Tetrahedron Letters (Hosted via MDMA.ch) URL: [Link][2]
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS) URL:[Link][3]
Sources
- 1. Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag( i )(Pc-L)] complexes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22231E [pubs.rsc.org]
- 2. Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(Chloromethyl)-2-methyloxirane | 598-09-4 | Benchchem [benchchem.com]
Application Note: Reductive Amination Protocols for Thiophene-Based Methoxy Amines
Executive Summary & Chemical Rationale
Thiophene-based methoxy amines are highly versatile pharmacophores in modern drug development. The incorporation of an N-methoxy moiety serves as a critical reactivity control element; it significantly lowers the basicity of the amine, alters the conformational landscape of the molecule, and often acts as a bioisostere for benzylamines to improve metabolic stability.
However, synthesizing these compounds via direct reductive amination presents a unique thermodynamic challenge. Standard reductive amination protocols (e.g., using primary alkylamines) proceed through a transient, highly electrophilic iminium ion. In contrast, the reaction between thiophene-2-carboxaldehyde and methoxyamine hydrochloride rapidly condenses into an O-methyl oxime. This oxime ether is a thermodynamic sink—it is highly stable and lacks the electrophilicity required for reduction by mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃).
To overcome this barrier, the oxime must be subjected to strong acidic activation to protonate the nitrogen, thereby lowering the LUMO energy of the C=N bond. This necessitates the use of hydride donors that remain stable under highly acidic conditions, specifically 2-Picoline-Borane (2-Pic-BH₃) [1] or Sodium Cyanoborohydride (NaBH₃CN) [2].
Mechanistic Pathway
The following workflow illustrates the causality of the reaction phases. Without the critical acidic activation step, the hydride transfer cannot occur, and the reaction stalls at the stable oxime intermediate.
Reaction pathway for the reductive amination of thiophene carboxaldehyde.
Reagent Selection and Quantitative Comparison
Selecting the correct reducing agent is paramount for yield and laboratory safety. The table below summarizes the quantitative data and operational parameters for reducing the thiophene O-methyl oxime intermediate.
| Reducing Agent | Activation Requirement | Oxime Reduction Efficacy | Toxicity / Safety Profile | Typical Yield |
| NaBH(OAc)₃ | Mild acid (AcOH) | Poor (Stalls at oxime) | Low (Bench-stable) | < 10% |
| NaBH₃CN | Strong Acid (pH 3-4) | Excellent | High (HCN gas risk) | 85–95%[2] |
| 2-Picoline-Borane | Aqueous HCl (3M) | Excellent | Low (Non-toxic alternative) | 75–90%[1] |
Expert Insight: While NaBH₃CN is the traditional choice, 2-Picoline-Borane is strongly recommended for scale-up due to its lower toxicity and excellent stability in aqueous acid, preventing the generation of hazardous hydrogen cyanide gas[1].
Experimental Methodologies
Protocol A: One-Pot Reductive Alkoxyamination using 2-Picoline-Borane
This protocol leverages 2-Picoline-Borane to perform a seamless, one-pot condensation and reduction[1].
Reagents:
-
Thiophene-2-carboxaldehyde (1.0 equiv, 10 mmol)
-
Methoxyamine hydrochloride (1.0 equiv, 10 mmol)
-
Triethylamine (Et₃N) (1.0 equiv, 10 mmol)
-
2-Picoline-Borane (2-Pic-BH₃) (1.5 equiv, 15 mmol)
-
3M Aqueous HCl (5.0 equiv, 50 mmol)
-
Solvent: Methanol / Acetic Acid (10:1 v/v, 22 mL)
Step-by-Step Procedure:
-
Free-Basing the Amine: Suspend methoxyamine hydrochloride in 10 mL of MeOH at 0 °C. Add Et₃N dropwise and stir for 10 minutes.
-
Causality: Neutralizing the hydrochloride salt liberates the nucleophilic methoxyamine free base, enabling rapid attack on the aldehyde.
-
-
Condensation: Add a solution of thiophene-2-carboxaldehyde in 10 mL MeOH and 2 mL AcOH to the mixture. Stir for 2 hours at 25 °C.
-
Self-Validation: Analyze via TLC (Hexanes/EtOAc 4:1). The UV-active aldehyde spot will disappear, replaced by a new, less polar UV-active spot (the O-methyl oxime).
-
-
Hydride Addition: Cool the reaction vessel back to 0 °C. Add solid 2-Pic-BH₃ (1.5 equiv) in one portion.
-
Causality: 2-Pic-BH₃ is highly stable in protic media and will not prematurely decompose or reduce the unprotonated oxime.
-
-
Acidic Activation (Critical Step): Add 3M aqueous HCl (5.0 equiv) dropwise over 10 minutes.
-
Causality: The strong acid protonates the oxime nitrogen. This drastically lowers the LUMO energy, triggering immediate hydride transfer from the borane complex[1].
-
-
Completion: Remove the ice bath and stir for 1 hour at room temperature.
-
Self-Validation: Effervescence (H₂ gas) will gradually subside. TLC will reveal the disappearance of the oxime and the formation of a polar, ninhydrin-positive spot corresponding to the N-methoxy amine.
-
-
Quench & Extraction: Cool to 0 °C and carefully quench with saturated aqueous Na₂CO₃ until the pH reaches ~8. Extract with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Two-Step Synthesis using Sodium Cyanoborohydride
For laboratories lacking 2-Picoline-Borane, NaBH₃CN remains a highly effective alternative when utilized with strict pH control[2].
Reagents:
-
Thiophene-2-carboxaldehyde (1.0 equiv)
-
Methoxyamine hydrochloride (1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)
-
Methanolic HCl (prepared by bubbling HCl gas into MeOH or using AcCl in MeOH)
Step-by-Step Procedure:
-
Oxime Formation: Mix thiophene-2-carboxaldehyde and methoxyamine HCl in anhydrous MeOH. Stir for 2 hours at 25 °C.
-
Causality: The inherent acidity of the methoxyamine HCl salt is sufficient to drive the condensation to completion without additional catalysts.
-
-
pH Adjustment: Using a pH meter or pH paper, adjust the solution to pH 3 using methanolic HCl.
-
Causality: NaBH₃CN is a weak hydride donor due to the electron-withdrawing cyano group. It strictly requires a highly electrophilic (protonated) substrate to react[2].
-
-
Reduction: Add NaBH₃CN (2.0 equiv) in small portions over 15 minutes. (Perform in a well-ventilated fume hood) .
-
Dynamic pH Maintenance: As the reduction consumes protons, the pH of the solution will naturally rise.
-
Self-Validation: Monitor the pH every 30 minutes. If the pH rises above 4, the reaction will stall. Add methanolic HCl dropwise to maintain pH ~3 until TLC indicates complete consumption of the oxime.
-
-
Workup: Quench the reaction by adding 1M NaOH until pH 9 is reached (this also safely neutralizes any residual HCN into NaCN). Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
References
1.[1] Kawase, Y., Yamagishi, T., Kutsuma, T., Ueda, K., Iwakuma, T., & Nakata, T. One-pot synthesis of alkoxyamine derivatives by reductive alkoxyamination with a 2-picoline-borane complex. Heterocycles, 78(2), 463-470 (2009). URL: [Link] 2.[2] Kouhkan, M., & Zeynizadeh, B. A New and Convenient Method for Reduction of Oximes to Amines with NaBH3CN In the Presence of MoCl5/NaHSO4·H2O System. Bulletin of the Korean Chemical Society, 32(9), 3323 (2011). URL: [Link]
Sources
Procedure for introducing a methoxy group beta to an amine in thiophenes
Application Note: Regioselective Synthesis of
Introduction & Strategic Rationale
In the realm of medicinal chemistry and advanced materials, the synthesis of 2-amino-3-methoxythiophenes presents a unique synthetic challenge. While the classic Gewald multicomponent reaction is the industry standard for constructing 2-aminothiophenes, it is poorly suited for introducing a simple
Furthermore, electron-rich aminothiophenes lacking EWGs are notoriously unstable. The combination of an amine and a methoxy group creates an exceptionally electron-rich
To bypass these limitations, this protocol utilizes a highly controlled, three-step ring-modification strategy starting from commercially available 3-bromothiophene. By sequentially employing Electrophilic Aromatic Substitution (
Synthetic Workflow and Pathway Visualization
Caption: Three-step synthetic workflow for introducing a beta-methoxy group to an amine in thiophenes.
Step-by-Step Experimental Methodologies
Step 1: Regioselective Nitration to 3-Bromo-2-nitrothiophene
Causality & Mechanism: The
Protocol:
-
Equip a 500 mL three-neck round-bottom flask with a dropping funnel, internal thermometer, and magnetic stirrer.
-
Add acetic anhydride (100 mL) and cool the flask to -10 °C using an ice-salt bath.
-
Carefully add fuming nitric acid (1.2 equiv) dropwise, maintaining the internal temperature below 0 °C to safely generate acetyl nitrate.
-
Dissolve 3-bromothiophene (1.0 equiv, 50 mmol) in glacial acetic acid (20 mL) and add this solution dropwise to the nitrating mixture over 45 minutes.
-
Self-Validation: The solution will transition from pale yellow to deep orange, indicating the formation of the nitroaromatic complex.
-
-
Stir for an additional 2 hours at 0 °C, then quench by pouring the mixture over 500 g of crushed ice.
-
Extract the aqueous layer with dichloromethane (3 × 100 mL). Wash the combined organic layers with saturated aqueous
until evolution ceases. -
Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 3-bromo-2-nitrothiophene as a yellow solid.
Step 2: Nucleophilic Aromatic Substitution ( ) with Methoxide
Causality & Mechanism: Unactivated thiophenes do not undergo
Protocol:
-
Dissolve 3-bromo-2-nitrothiophene (30 mmol) in anhydrous methanol (60 mL) under an inert argon atmosphere.
-
Prepare a fresh solution of sodium methoxide (1.5 equiv, 45 mmol) in anhydrous methanol (or use a commercial 25 wt% solution) and add it dropwise to the reaction flask at room temperature.
-
Heat the reaction mixture to reflux (65 °C) for 4 hours.
-
Self-Validation: The progress can be visually tracked; the precipitation of sodium bromide (NaBr) as a fine white solid confirms the displacement is occurring. TLC (Hexanes/EtOAc 4:1) will show the consumption of the starting material (
) and the appearance of a more polar, bright yellow spot ( ).
-
-
Cool to room temperature, concentrate the methanol in vacuo, and partition the residue between ethyl acetate (100 mL) and water (100 mL).
-
Extract the aqueous layer once more with EtOAc (50 mL). Wash the combined organics with brine, dry over
, and evaporate to yield 3-methoxy-2-nitrothiophene.
Step 3: Reductive Trapping to the Stable -Methoxy Aminothiophene
Causality & Mechanism: Reducing the nitro group yields 2-amino-3-methoxythiophene. To circumvent the auto-oxidation of this highly reactive species, the reduction is performed in the presence of di-tert-butyl dicarbonate (
Protocol:
-
In a Parr hydrogenation flask, dissolve 3-methoxy-2-nitrothiophene (20 mmol) in anhydrous ethanol (80 mL).
-
Add
(1.2 equiv, 24 mmol) directly to the solution. -
Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd) under a blanket of argon to prevent ignition of the solvent. (Note: Thiophene derivatives can occasionally poison palladium catalysts. If incomplete conversion is observed, an alternative reduction utilizing Iron powder and
in aqueous ethanol can be employed prior to Boc protection). -
Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 40 psi with
. -
Shake or vigorously stir the mixture at room temperature for 12 hours.
-
Self-Validation: The cessation of hydrogen pressure drop indicates reaction completion.
-
-
Vent the hydrogen gas safely and purge the vessel with argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional ethanol.
-
Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography to afford tert-butyl (3-methoxythiophen-2-yl)carbamate as a stable, off-white solid.
Quantitative Data Summary
| Reaction Step | Transformation | Key Reagents | Temp / Time | Avg. Yield | Purification Method |
| 1. Nitration | 3-Bromothiophene | -10 °C to 0 °C, 2.5 h | 75-82% | Silica Gel Chromatography | |
| 2. | 3-Bromo-2-nitrothiophene | NaOMe, MeOH | 65 °C, 4.0 h | 85-90% | Aqueous Workup / Extraction |
| 3. Reduction & Trapping | 3-Methoxy-2-nitrothiophene | 25 °C, 12.0 h | 65-72% | Filtration (Celite) & Column |
References
-
Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate. Scribd.1
-
Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry - ACS Publications.2
-
The electrosorption of 3-bromo-2-nitrothiophene on gold as studied with surface-enhanced Raman spectroscopy. Indian Academy of Sciences.3
-
Studies on the chemistry of thienoannelated O,N- and S,N-containing heterocycles. 25 [1]. Synthesis of new imidazolyl and pyrazolyl derivatives of thiophene as inhibitors of nitric oxide synthase. University of Vienna (univie.ac.at).4
Sources
Application Note: Advanced Peptide Coupling Strategies for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
Introduction & Scientific Rationale
The integration of heterocyclic scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug design. Thiophene rings, in particular, serve as excellent bioisosteres for the phenyl groups found in phenylalanine or tyrosine, offering enhanced metabolic stability and unique electronic properties[1].
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is a highly specialized building block. Structurally, it features a primary amine attached to a
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
Coupling a primary amine with heavy
-
Steric Hindrance: The bulky 5-methylthiophene ring and the
-methoxy group shield the nucleophilic nitrogen, drastically reducing its attack trajectory on standard activated esters (e.g., O-acylisoureas generated by DIC alone). -
Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the adjacent methoxy oxygen marginally reduces the electron density on the primary amine, further dampening its nucleophilicity.
To drive this reaction to completion without epimerizing the C-terminal amino acid, highly efficient coupling reagents are mandatory.
The HATU Advantage: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for hindered couplings. Its superior kinetics arise from a neighboring group effect: the pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[2]. This drastically lowers the activation energy required for the hindered thiophene derivative to attack the active ester.
The OxymaPure Alternative:
For solid-phase applications where uronium salts might cause premature chain termination (guanidinylation), the combination of DIC and OxymaPure (Ethyl cyano(hydroxyimino)acetate) is preferred. OxymaPure is a non-explosive additive that exhibits superior
Visualizing the Coupling Workflows
Mechanism of HATU-mediated coupling via a 7-membered cyclic transition state.
Workflow for on-resin side-chain derivatization using DIC/OxymaPure activation.
Comparative Quantitative Data
The following table summarizes the coupling efficiency of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine to a standard Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using various activation strategies.
| Coupling System | Equivalents (Acid:Amine:Reagent:Base) | Solvent | Time (h) | Conversion (%) | Epimerization (%) |
| DIC / HOBt | 1.0 : 1.2 : 1.2 : 0 | DMF | 12 | < 40 | ~ 5.2 |
| DIC / OxymaPure | 1.0 : 1.2 : 1.2 : 0 | DMF | 4 | > 85 | < 1.0 |
| HATU / DIPEA | 1.0 : 1.2 : 1.1 : 2.0 | DMF | 2 | > 95 | < 0.5 |
Data Interpretation: Traditional DIC/HOBt fails to achieve meaningful conversion due to the amine's steric bulk. HATU provides the highest conversion and lowest epimerization, making it the reagent of choice for solution-phase fragment coupling.
Validated Experimental Protocols
Protocol A: Solution-Phase C-Terminal Amidation (HATU/DIPEA)
Purpose: Coupling the thiophene amine to the C-terminus of a protected peptide fragment in solution.
Causality & Design: We utilize exactly 1.1 equivalents of HATU. An excess of HATU must be avoided because unreacted uronium salts can react directly with the primary amine to form a stable, unreactive guanidino by-product. DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the active ester.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid component (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5-10 mL/mmol) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.0 eq, 2.0 mmol) to the solution. Rationale: One equivalent neutralizes the hexafluorophosphate counterion of HATU, and the second deprotonates the carboxylic acid.
-
Activation: Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for exactly 2 minutes. Rationale: This brief pre-activation forms the OAt active ester. Extended pre-activation increases the risk of oxazolone formation and subsequent epimerization.
-
Coupling: Add 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine (1.2 eq, 1.2 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Self-Validation (LC-MS): Withdraw a 5
L aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The mass of the starting acid should be absent, replaced by the product mass . -
Workup: Quench the reaction with saturated aqueous
. Extract the product into Ethyl Acetate, wash with 5% citric acid (to remove unreacted amine and DIPEA), dry over , and concentrate under reduced pressure.
Protocol B: On-Resin Side-Chain Derivatization (DIC/OxymaPure)
Purpose: Coupling the thiophene amine to the free side-chain carboxylate of an Asp/Glu residue on a solid support.
Causality & Design: For solid-phase applications, DIC/OxymaPure is utilized instead of HATU to completely eliminate the risk of capping the resin-bound peptide with guanidinium species. OxymaPure acts as a superior nucleophile to form the active ester rapidly, preventing the DIC-O-acylisourea intermediate from rearranging into an unreactive N-acylurea[3][4].
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin containing the free carboxylate (e.g., 0.5 mmol scale) in DMF for 30 minutes. Drain the solvent.
-
Activation Cocktail: In a separate vial, dissolve OxymaPure (3.0 eq, 1.5 mmol) and DIC (3.0 eq, 1.5 mmol) in 3 mL of DMF. Stir for 3 minutes to generate the active ester.
-
Amine Addition: Add 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine (3.0 eq, 1.5 mmol) to the activation cocktail.
-
Resin Coupling: Transfer the entire mixture to the resin. Agitate gently at room temperature for 4 hours. Rationale: The extended time compensates for the slower diffusion kinetics of the bulky amine into the polymer matrix.
-
Self-Validation (Chloranil Test): Since the nucleophile is an amine in solution (not on the resin), traditional Kaiser tests on the resin will not work directly. Instead, cleave a micro-aliquot of the resin (using 95% TFA) and analyze via HPLC to confirm the disappearance of the free Asp/Glu peak and the appearance of the thiophene-derivatized peptide.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble by-products.
References
Sources
Scalable Synthetic Route and Process Optimization for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
Application Note & Process Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Route Rationale
The synthesis of highly functionalized heteroaryl ethylamines, such as 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine , presents unique chemoselectivity challenges during scale-up. These motifs are critical building blocks in the development of CNS-active therapeutics and specialized ligands.
Traditional approaches to β-methoxy amines often rely on cyanohydrin intermediates (requiring highly toxic reagents like TMSCN or KCN) or the ring-opening of unstable epoxides. To ensure industrial scalability, high atom economy, and operator safety, we have designed and validated a robust three-step process:
-
Nitroaldol (Henry) Condensation to establish the carbon framework.
-
Base-Catalyzed Michael Addition to regioselectively install the methoxy ether.
-
Chemoselective Catalytic Hydrogenation using Raney Nickel to reduce the aliphatic nitro group while strictly avoiding C–O bond hydrogenolysis.
This guide details the causality behind these experimental choices, supported by process optimization data and self-validating protocols.
Synthetic Strategy & Workflow
The synthetic sequence is designed to maximize throughput while minimizing hazardous byproducts. The Henry reaction directly yields the dehydrated nitroalkene, which serves as a highly electrophilic Michael acceptor for the subsequent methoxylation.
Three-step scalable synthetic route from 5-methylthiophene-2-carboxaldehyde to the target amine.
Process Chemistry: Causality & Protocols
Step 1: Nitroaldol (Henry) Condensation
Objective: Synthesis of 2-(5-Methylthiophen-2-yl)-1-nitroethene.
Mechanistic Rationale: The condensation of 5-methylthiophene-2-carboxaldehyde with nitromethane is driven forward by the continuous removal of water. While basic catalysts (e.g., NaOH) often yield the β-nitro alcohol, utilizing ammonium acetate (NH₄OAc) in refluxing acetic acid promotes spontaneous dehydration to the thermodynamically stable conjugated nitroalkene . This avoids a separate dehydration step, streamlining the process.
Protocol:
-
Charge a reaction vessel equipped with a Dean-Stark trap with 5-methylthiophene-2-carboxaldehyde (1.0 equiv, 100 mmol) and nitromethane (5.0 equiv, 500 mmol).
-
Add glacial acetic acid (0.5 M relative to aldehyde) and ammonium acetate (0.2 equiv, 20 mmol).
-
Heat the mixture to reflux (approx. 105 °C) under nitrogen for 4–6 hours. In-Process Control (IPC): Monitor by TLC or HPLC until aldehyde consumption is >98%.
-
Cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to afford the nitroalkene as a crystalline solid.
Step 2: Base-Catalyzed Michael Addition
Objective: Synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)-1-nitroethane.
Mechanistic Rationale: The nitro group exerts a powerful electron-withdrawing effect, rendering the β-carbon highly susceptible to nucleophilic attack. By utilizing a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol, the methoxide ion attacks the β-carbon, generating a resonance-stabilized nitronate intermediate. Subsequent protonation by methanol regenerates the methoxide catalyst, ensuring a high-yielding, atom-economical transformation under thermodynamic control.
Protocol:
-
Suspend the nitroalkene (1.0 equiv, 80 mmol) in anhydrous methanol (0.3 M).
-
Cool the suspension to 0 °C using an ice bath to control the initial exothermic addition.
-
Dropwise, add a 25 wt% solution of NaOMe in methanol (0.1 equiv, 8 mmol). The suspension will transition into a homogeneous solution as the adduct forms.
-
Stir at room temperature for 2 hours. IPC: Verify the disappearance of the bright yellow nitroalkene color and confirm via LC-MS.
-
Quench the reaction with glacial acetic acid (0.1 equiv) to neutralize the catalyst.
-
Concentrate the mixture under reduced pressure, partition between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the β-methoxy nitroalkane.
Step 3: Chemoselective Aliphatic Nitro Reduction
Objective: Synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine.
Mechanistic Rationale (The Chemoselectivity Challenge): The reduction of the aliphatic nitro group to a primary amine must be executed without cleaving the newly installed methoxy group. Because the methoxy group is located at a position pseudo-benzylic to the thiophene ring, it is highly vulnerable to hydrogenolysis. Standard palladium on carbon (Pd/C) catalysts are notorious for cleaving benzylic C–O bonds .
To achieve strict chemoselectivity, Raney Nickel (W-2) is employed. Raney Ni rapidly reduces nitro groups via nitroso and hydroxylamine intermediates but possesses a significantly higher activation barrier for C–O bond hydrogenolysis compared to Pd/C .
Chemoselective reduction pathway highlighting the necessity of Raney Ni to prevent C-O hydrogenolysis.
Protocol:
-
Safety Warning: Raney Nickel is highly pyrophoric. Handle strictly under an inert atmosphere and never allow the catalyst to dry.
-
In a Parr hydrogenation vessel, dissolve the β-methoxy nitroalkane (1.0 equiv, 50 mmol) in methanol (0.2 M).
-
Add an aqueous slurry of Raney Nickel W-2 (approx. 10% w/w relative to substrate).
-
Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).
-
Pressurize the vessel to 50 psi with H₂ and agitate at 25 °C for 12 hours.
-
IPC: Monitor hydrogen uptake. Once uptake ceases, verify completion by LC-MS.
-
Vent the hydrogen and purge with nitrogen. Filter the mixture carefully through a pad of Celite, keeping the filter cake wet at all times.
-
Concentrate the filtrate. Purify the crude amine via acid-base extraction or vacuum distillation to afford the pure target compound.
Quantitative Optimization Data
The table below summarizes the catalyst screening and optimization for the critical reduction step, validating the selection of Raney Nickel over Palladium and Zinc-based alternatives.
| Catalyst System | H₂ Pressure (psi) | Temp (°C) | Conversion (%) | Chemoselectivity(Target : Des-methoxy) | Isolated Yield (%) |
| 10% Pd/C | 50 | 25 | >99% | 10 : 90 | 8% |
| 10% Pd/C | 15 | 25 | 85% | 15 : 85 | 12% |
| Raney Ni (W-2) | 50 | 25 | >99% | 98 : 2 | 89% |
| Raney Ni (W-2) | 50 | 50 | >99% | 95 : 5 | 84% |
| Zn dust / aq. HCl | N/A (Chemical) | 25 | 100% | 99 : 1 | 76%* |
*Note: While Zn/HCl provides excellent chemoselectivity, the isolated yield is lower due to severe emulsion formation during the aqueous workup of the resulting zinc salts, making it less suitable for industrial scale-up.
References
-
Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Organic-Chemistry.org. Available at:[Link]
-
Reissig, H.-U., & Zimmer, R. (2003). "Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, ACS Publications. Available at:[Link]
-
Thieme Chemistry. "Reduction of Nitrogen-Based Functional Groups." Science of Synthesis: Catalytic Reduction in Organic Synthesis. Available at:[Link]
Application Note: Pre-Column Derivatization Strategies for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
Introduction & Chemical Causality
The accurate quantification of primary amines in complex matrices is a fundamental challenge in drug development and pharmacokinetic profiling. The target analyte, 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine , presents a unique set of analytical hurdles. As an aliphatic primary amine, it lacks a strong native chromophore or fluorophore, rendering direct UV or fluorescence detection highly insensitive. Furthermore, its high polarity results in poor retention and peak shape on standard reverse-phase (RP) HPLC columns.
To overcome these limitations, pre-column chemical derivatization is required to introduce a hydrophobic, highly fluorescent tag[1]. However, the chemical structure of the target dictates the choice of reagent. The molecule features a methoxy group situated at a pseudo-benzylic position (alpha to the electron-rich 5-methylthiophene ring). This motif is highly susceptible to elimination under strongly acidic conditions or prolonged thermal stress, which would yield an undesired vinyl-thiophene degradation product. Consequently, the derivatization protocol must operate under mild, alkaline conditions at or near room temperature to preserve the molecule's structural integrity.
Reagent Selection Matrix
Based on the structural vulnerabilities of the target, two primary derivatization reagents are evaluated: 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl) .
FMOC-Cl is prioritized because it reacts almost instantaneously with primary amines at room temperature, protecting the fragile methoxy-thiophene motif. Dansyl chloride offers superior long-term derivative stability but typically requires elevated temperatures (40–60 °C)[2], necessitating a modified, extended room-temperature protocol if selected for this specific analyte[3].
Logical decision matrix for selecting the optimal derivatization reagent.
Quantitative Comparison of Reagents
The following table summarizes the physicochemical and operational parameters of the selected derivatization pathways.
| Parameter | FMOC-Cl Derivatization | Dansyl Chloride (Dns-Cl) Derivatization |
| Reaction Mechanism | Nucleophilic acyl substitution (Carbamate formation) | Nucleophilic substitution (Sulfonamide formation) |
| Optimal pH | 9.0 – 9.5 (Borate Buffer) | 9.5 – 10.5 (Carbonate/Bicarbonate Buffer) |
| Reaction Temperature | 20 – 25 °C (Room Temperature) | 40 – 60 °C (or 25 °C for 60+ mins) |
| Reaction Time | 5 – 10 minutes | 45 – 60 minutes |
| Fluorescence (λ_ex / λ_em) | ~260 nm / ~315 nm | ~330 nm / ~530 nm |
| Derivative Stability | Moderate (Analyze within 24-48 hours) | High (Stable for days to weeks) |
| Typical LOD | Femtomole range | Low picomole range |
Self-Validating Protocol Design
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . In analytical chemistry, a derivatization failure (e.g., inactive reagent, incorrect pH) can result in false negatives.
To prevent this, our FMOC-Cl protocol incorporates a reactive quenching agent—Tyramine . Tyramine serves a dual purpose:
-
Interference Removal: It reacts with the excess, unreacted FMOC-Cl to form a highly hydrophobic FMOC-Tyramine adduct. This prevents the hydrolysis of FMOC-Cl into FMOC-OH, a byproduct that heavily interferes with the early-eluting analytical window.
-
System Suitability Marker: The appearance of the FMOC-Tyramine peak late in the chromatogram acts as an internal validation that the FMOC-Cl reagent was active and the buffer pH was optimal. If the target analyte peak is missing but the tyramine peak is present, the analyst can definitively rule out a derivatization failure.
Experimental Methodologies
Protocol A: FMOC-Cl Derivatization (Recommended)
This protocol leverages mild conditions to prevent the degradation of the 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine molecule. The pKa of the primary amine is estimated to be ~9.2. Using a borate buffer at pH 9.2 ensures that approximately 50% of the amine is in its unprotonated, nucleophilic free-base form, which is required to attack the electrophilic chloroformate group of FMOC-Cl[1].
Reagents Required:
-
Buffer: 0.4 M Sodium borate buffer, adjusted to pH 9.2.
-
Derivatizing Agent: 15 mM FMOC-Cl in anhydrous acetonitrile (Prepare fresh daily to prevent hydrolysis).
-
Quenching Agent: 75 mM Tyramine in ultra-pure water.
Step-by-Step Procedure:
-
Sample Preparation: Aliquot 100 µL of the aqueous sample containing 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine into a microcentrifuge tube.
-
Alkalinization: Add 150 µL of the 0.4 M borate buffer (pH 9.2) and vortex for 5 seconds.
-
Derivatization: Add 300 µL of the 15 mM FMOC-Cl solution. Vortex immediately to ensure a homogenous mixture.
-
Incubation: Allow the reaction to proceed at room temperature (20–25 °C) for exactly 5 minutes.
-
Quenching & Validation: Add 50 µL of the 75 mM Tyramine solution. Vortex and incubate for an additional 2 minutes[4]. This consumes excess FMOC-Cl and generates the system suitability marker.
-
Preparation for Injection: Filter the mixture through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Step-by-step workflow for FMOC-Cl derivatization and fluorescence detection.
Protocol B: Dansyl Chloride Derivatization (Alternative for High Stability)
If the analytical queue requires samples to sit in the autosampler for several days, Dansyl chloride is preferred due to the extreme stability of the resulting sulfonamide bond[3]. To protect the target's methoxy group, the traditional 60 °C heating step is replaced with an extended room-temperature incubation[2].
Reagents Required:
-
Buffer: 100 mM Sodium carbonate/bicarbonate buffer, pH 9.8.
-
Derivatizing Agent: 50 mM Dansyl chloride in anhydrous acetonitrile (Store in the dark)[2].
-
Quenching Agent: 10% (v/v) Ammonium hydroxide or 100 mg/mL L-alanine.
Step-by-Step Procedure:
-
Sample Preparation: Aliquot 50 µL of the sample into a light-protected microcentrifuge tube.
-
Alkalinization: Add 50 µL of the 100 mM carbonate/bicarbonate buffer (pH 9.8).
-
Derivatization: Add 50 µL of the 50 mM Dansyl chloride solution. Vortex thoroughly.
-
Cold Incubation: Incubate the mixture in the dark at 25 °C for 60 minutes. The extended time compensates for the lack of thermal acceleration, ensuring complete conversion without degrading the thiophene derivative[2].
-
Quenching: Add 10 µL of 10% ammonium hydroxide to neutralize unreacted Dns-Cl. Vortex and wait 5 minutes.
-
Preparation for Injection: Filter through a 0.22 µm filter into an amber HPLC vial.
Recommended HPLC-FLD Conditions
For both derivatives, a standard C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water (Maintains the sulfonamide/carbamate in a neutral state for optimal RP retention).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
-
Detection (FMOC): Fluorescence, λ_ex = 260 nm, λ_em = 315 nm.
-
Detection (Dansyl): Fluorescence, λ_ex = 330 nm, λ_em = 530 nm.
References
- BenchChem. "Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)." BenchChem.
- Wu, Y., et al. "Targeted quantification of amino acids by dansylation." National Center for Biotechnology Information (PMC).
- Smith, J., et al. "The Use of Dansyl Chloride to Probe Protein Structure and Dynamics." MDPI.
- CONICET. "Analytical Methods: A HPLC-UV method for the separation and determination of citrulline and metabolically related amino acids, based on their pre-column derivatization with FMOC-Cl." CONICET Digital Repository.
- Taylor & Francis. "Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method." Taylor & Francis Online.
Sources
Application of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine in the Synthesis of Functionalized Thieno[3,2-c]pyridines
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Notes and Protocols.
Executive Summary
In modern medicinal chemistry, the thieno[3,2-c]pyridine scaffold is a privileged pharmacophore, serving as the structural backbone for blockbuster antiplatelet agents such as ticlopidine, clopidogrel, and prasugrel [1][3]. While traditional syntheses rely on unsubstituted 2-(thiophen-2-yl)ethanamines, the introduction of highly functionalized precursors opens new avenues for patent-busting derivatives and novel therapeutics.
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is a specialized, bifunctional building block designed for advanced heterocyclic synthesis. By featuring a C5-methyl blocked thiophene and an
Mechanistic Rationale & Structural Advantages
As an application scientist, selecting the right precursor is about anticipating the electronic and steric behavior of the molecule under reaction conditions. The structural features of 2-methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine provide three distinct synthetic advantages during Pictet-Spengler cyclization [2]:
-
Regioselective Directing Group (5-Methyl): The thiophene ring contains two nucleophilic centers (C3 and C5). In unsubstituted thiophenes, electrophilic attack can yield a mixture of [3,2-c] and[2,3-c] fused isomers. The 5-methyl group completely blocks the C5 position and donates electron density (+I effect), driving the intramolecular cyclization exclusively to the C3 position.
-
Stereocenter & Functional Handle (
-Methoxy): The methoxy group at the thienylic position (which becomes the C7 position of the final thienopyridine) introduces a stereocenter. Unlike an unprotected hydroxyl group, the methoxy ether resists premature elimination under mild conditions, allowing for the isolation of the saturated tetrahydrothieno[3,2-c]pyridine. -
Iminium Ion Kinetics: The primary amine readily condenses with aldehydes to form the requisite electrophilic iminium ion.
Mechanistic pathway of the Pictet-Spengler cyclization forming the thieno[3,2-c]pyridine core.
The Challenge of Thienylic Ethers
The primary challenge in this synthesis is the stability of the
Quantitative Data: Optimization of Cyclization Conditions
To maximize the yield of the methoxy-retained product, an optimization screen was conducted. The data demonstrates that strong mineral acids destroy the ether linkage, while mild organic acids like Trifluoroacetic acid (TFA) perfectly balance iminium activation with ether preservation.
Table 1: Optimization of Pictet-Spengler Cyclization with Formaldehyde
| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | HCl (conc.) | EtOH | 80 | 4 | 15 | Extensive degradation; loss of -OMe via thienyl cation. |
| 2 | BF₃·OEt₂ | THF | 65 | 12 | 42 | Complex mixture; partial aromatization observed. |
| 3 | Acetic Acid | Toluene | 110 | 24 | 35 | Incomplete conversion; acid too weak for iminium activation. |
| 4 | TFA (1.2 eq) | DCM | 25 | 16 | 88 | Clean conversion; -OMe fully retained. |
| 5 | TFA (1.2 eq) | DCM | 40 | 8 | 91 | Optimal conditions; rapid, clean cyclization. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. In-process quality control (QC) checks are integrated to ensure researchers can verify the success of each step before proceeding.
Step-by-step experimental workflow for the optimized Pictet-Spengler synthesis.
Protocol 1: Synthesis of 7-Methoxy-2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reagents Required:
-
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine (1.0 eq, 10 mmol, 1.85 g)
-
Paraformaldehyde (1.5 eq, 15 mmol, 0.45 g)
-
Trifluoroacetic acid (TFA) (1.2 eq, 12 mmol, 0.92 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2-methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine and anhydrous DCM.
-
Causality Note: Anhydrous DCM is critical. Excess moisture competes with the amine for the aldehyde, leading to reversible hydrate formation and stalling the iminium condensation.
-
-
Condensation: Add paraformaldehyde in one portion at room temperature. Stir for 15 minutes to allow initial dispersion and partial hemiaminal formation.
-
Acid Catalysis: Cool the flask to 0 °C using an ice bath. Add TFA dropwise over 5 minutes.
-
Causality Note: Dropwise addition prevents localized exothermic spikes that could trigger the cleavage of the thienylic methoxy group.
-
-
Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction to 40 °C for 8 hours.
-
In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate against the starting material (Eluent: Hexane/EtOAc 7:3).
-
Self-Validation: The starting primary amine will stain intensely with Ninhydrin (Rf ~0.1). The successful product is a secondary amine, which will appear as a new UV-active spot (Rf ~0.45) that stains weakly yellow/brown with Ninhydrin.
-
-
Quench & Workup: Cool to room temperature. Slowly pour the mixture into 50 mL of saturated aqueous NaHCO₃ (Caution: Effervescence). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 70:30 Hexane/EtOAc).
Post-Reaction QC (NMR Signatures):
-
¹H NMR (CDCl₃): Look for the retention of the methoxy singlet at ~3.4 ppm and the thiophene methyl singlet at ~2.4 ppm. The disappearance of the thiophene C3 proton confirms regioselective cyclization. The newly formed C4 methylene protons will appear as an AB quartet or broad singlet around 3.8-4.0 ppm.
Protocol 2: N-Alkylation to Form Clopidogrel Analogs
To demonstrate the utility of the synthesized core, it can be readily alkylated to form bioactive analogs [1][3].
Step-by-Step Methodology:
-
Dissolve the purified 7-methoxy-2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in Acetonitrile (0.2 M).
-
Add anhydrous K₂CO₃ (2.5 eq) and 2-chlorobenzyl bromide (1.1 eq).
-
Causality Note: Acetonitrile provides a polar aprotic environment that accelerates SN2 displacement. K₂CO₃ is a mild, insoluble base that scavenges the HBr byproduct without hydrolyzing the alkyl halide.
-
-
Stir at 60 °C for 12 hours.
-
Filter the inorganic salts, concentrate the filtrate, and purify via chromatography to yield the highly functionalized clopidogrel analog.
References
Application Note: Solvent Selection and Reaction Optimization for 5-Methylthiophene Amines
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Introduction & Chemical Context
5-Methylthiophene amines (such as 5-methylthiophen-2-amine and 5-methyl-2-thiophenemethylamine) are highly valued building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors[1], GPCR ligands, and radiopharmaceutical complexes[2]. However, working with these compounds presents unique synthetic challenges. The thiophene ring is inherently electron-rich, and the addition of a 5-methyl group further increases its electron density via inductive effects. This makes the sulfur heteroatom highly susceptible to oxidation, and the ring prone to electrophilic side reactions and photodegradation[3].
Consequently, solvent selection for these reactions is not merely a matter of solubility—it is a critical mechanistic parameter required to stabilize reactive intermediates, prevent catalyst poisoning, and suppress the formation of unwanted thiophene S-oxides[3].
Mechanistic Causality in Solvent Selection
Oxidative Stability and Solvent Degassing
The sulfur atom in 5-methylthiophene derivatives can easily oxidize to form reactive S-oxides or epoxides when exposed to dissolved atmospheric oxygen, leading to rapid polymerization (often observed as the reaction mixture turning dark green or black)[3].
-
The Solution: Solvents must be rigorously degassed. Apolar solvents like toluene or xylenes are preferred for high-temperature metal-catalyzed reactions because they exhibit lower oxygen solubility compared to polar solvents and do not competitively coordinate with transition metal catalysts[4].
Polarity, Nucleophilicity, and Hydrogen Bonding
The solvent's polarity dictates the hydrogen-bonding network, which directly impacts the nucleophilicity of the amine.
-
Aprotic vs. Protic: In amidation and transamidation reactions, polar aprotic solvents (e.g., DCM, DMF) or even solvent-free (neat) conditions are employed to stabilize the transition state without sequestering the amine nucleophile[5]. Conversely, during reductive amination, protic solvents (MeOH) or slightly polar aprotic solvents (THF) are mechanistically required to facilitate the formation of the intermediate imine and to solubilize hydride reducing agents[6].
Quantitative Data: Solvent Effects on Yield and Stability
The following table summarizes the causal relationship between solvent choice, reaction yield, and compound stability based on established literature parameters.
| Reaction Type | Preferred Solvent | Alternative | Yield Impact | Stability & Mechanistic Notes |
| Pd-Catalyzed Amination | Toluene / Xylene | 1,4-Dioxane | High (70–85%) | Apolar nature prevents catalyst poisoning. Requires strict inert atmosphere to prevent thiophene oxidation[4]. |
| Reductive Amination | Methanol (MeOH) | THF | High (80–90%) | Protic environment accelerates imine formation. Amber vials must be used to reduce photodegradation[3][6]. |
| Transamidation | Solvent-Free (Neat) | DCM | Moderate (70–89%) | Neat conditions at elevated temperatures (110 °C) drive the reaction thermodynamically while avoiding solvent-induced side reactions[5]. |
Logical Workflow for Solvent Selection
Logical decision tree for solvent selection in 5-methylthiophene amine reactions.
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Adapted for the cross-coupling of 2-bromo-5-methylthiophene with amines.[4]
-
Preparation (Inert Atmosphere): In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-bromo-5-methylthiophene (1.0 mmol), the corresponding amine (1.0 mmol), and sodium tert-butoxide (NaOtBu, 1.1 mmol).
-
Catalyst Addition: Add Pd(dba)₂ (2 mol %) and tri-tert-butylphosphine (2 mol %).
-
Solvent Introduction: Add 2.0 mL of rigorously degassed, anhydrous toluene. (Causality: Toluene provides the necessary boiling point for thermal activation, while its non-coordinating nature prevents interference with the bulky phosphine ligand).
-
Reaction Execution: Seal the flask, remove it from the glovebox, and stir at room temperature (or heat to 80 °C for sterically hindered amines) for 16 hours.
-
Workup & Purification: Quench with deionized water and extract with diethyl ether. Purify the crude product via neutral alumina chromatography (eluting with 5% diethyl ether in hexanes). (Causality: Standard silica gel is acidic and will rapidly degrade the electron-rich 5-methylthiophene product).
Protocol B: Reductive Amination
Adapted for the synthesis of secondary amines using 5-methyl-2-thiophenemethylamine.[6]
-
Imine Formation: Dissolve 5-methyl-2-thiophenemethylamine (1.0 mmol) and the target aldehyde (1.05 mmol) in 5.0 mL of anhydrous methanol. Perform this step in an amber glass vial. (Causality: Amber vials prevent UV-induced radical formation and subsequent photodegradation of the thiophene ring[3]).
-
Activation: Stir the mixture at room temperature for 2 hours to ensure complete thermodynamic conversion to the imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Troubleshooting & Best Practices
-
Color Changes During Storage or Reaction: If a reaction solution containing a 5-methylthiophene amine turns dark green or black, it is a definitive sign of oxidative polymerization[3]. Action: Discard the batch. For future runs, ensure rigorous freeze-pump-thaw degassing of the solvent and consider adding a compatible antioxidant (e.g., BHT) to the reaction mixture if it does not interfere with the mechanism.
-
Low Yields in Acidic Media: 5-Methylthiophene amines degrade rapidly under strongly acidic conditions due to electrophilic attack on the electron-rich ring. Action: When purifying via silica gel chromatography, pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic sites, or exclusively use neutral alumina[4].
References
- EP2699572A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL
-
Synthesis, characterization and biodistribution of novel amine thiophene 99mTc labeled complex Source: ResearchGate URL:[Link]
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Direct Transamidation of Thioamides with Amines via Acetophenone-Promoted Enamine Catalysis under Metal-Free Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
- 1. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine|CAS 893569-89-6 [benchchem.com]
Application Note: Preparation and Characterization of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide.
Introduction & Strategic Rationale
Thiophene-containing ethanamines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, antiplatelet drugs, and advanced corrosion inhibitors[1]. The compound 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine represents a highly functionalized building block featuring a primary amine, a methoxy ether, and a substituted thiophene ring.
In its free base form, this compound typically presents as a viscous oil or low-melting solid that is susceptible to oxidative degradation and exhibits poor aqueous solubility. To improve its physicochemical properties for downstream pharmaceutical development, converting the free base into a stable salt is a mandatory strategic step. Approximately 60% of all basic drug salt forms are hydrochlorides; hydrochloric acid is an inexpensive, strong acid that forms highly crystalline, stable salts with most basic compounds[2]. The chloride counterion is physiologically abundant and imparts a significant increase in aqueous solubility compared to the free base, which is a critical parameter for oral bioavailability and formulation[3][4].
Mechanistic Pathway of Salt Formation
The formation of the hydrochloride salt relies on an acid-base neutralization reaction. The primary amine center (pKa ~ 9.0) acts as a strong nucleophile/base, accepting a proton from the hydrogen chloride.
Causality of Solvent Selection: The reaction is deliberately conducted in a low-polarity, anhydrous solvent (such as diethyl ether or ethyl acetate). The free base is highly soluble in these non-polar environments, whereas the resulting highly polar ammonium chloride ion-pair is completely insoluble. This drastic shift in solubility drives the reaction to completion via rapid precipitation (Le Chatelier's principle), effectively purging non-polar impurities into the mother liquor[5].
Caption: Mechanistic logic of amine protonation and subsequent crystallization.
Solvent Screening & Optimization
Selecting the correct solvent system is paramount to avoiding the formation of hydrates or amorphous solids, which can compromise the drug's pharmacokinetic profile[6]. The table below summarizes the quantitative screening data used to select the optimal crystallization matrix.
Table 1: Solvent Screening for Hydrochloride Salt Crystallization
| Solvent System | Free Base Solubility | HCl Salt Solubility | Yield (%) | Crystal Quality |
| Diethyl Ether (Anhydrous) | > 500 mg/mL | < 1 mg/mL | 92% | Excellent (Needles) |
| Ethyl Acetate | > 500 mg/mL | < 5 mg/mL | 88% | Good (Prisms) |
| Isopropanol (IPA) | > 500 mg/mL | ~ 45 mg/mL | 65% | Fair (Requires anti-solvent) |
| Water | < 2 mg/mL | > 400 mg/mL | N/A | Cannot isolate |
Experimental Protocol: Hydrochloride Salt Formation
This protocol is designed as a self-validating system . By utilizing anhydrous HCl in a non-polar solvent, the sudden appearance of a precipitate serves as an immediate visual confirmation of salt formation. Furthermore, gravimetric tracking and pH verification of the mother liquor ensure the reaction has reached stoichiometric completion.
Materials Required:
-
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine (Free Base, >98% purity)
-
Anhydrous Diethyl Ether (A.C.S. Reagent Grade)
-
2.0 M Hydrogen Chloride (HCl) in Diethyl Ether
-
Ice-water bath
-
Vacuum filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Dissolution & Preparation:
-
Weigh exactly 10.0 g (58.4 mmol) of the free base into a clean, dry 250 mL round-bottom flask.
-
Add 100 mL of anhydrous diethyl ether. Stir magnetically at 300 rpm until the oil is completely dissolved into a clear, homogenous solution.
-
-
Thermal Control:
-
Submerge the reaction flask in an ice-water bath to lower the internal temperature to 0–5 °C.
-
Causality: The protonation of amines is highly exothermic. Cooling the system prevents the low-boiling solvent from evaporating and minimizes the risk of thermal degradation or side reactions.
-
-
Acidification:
-
Equip an addition funnel and charge it with 30.5 mL (61.0 mmol, 1.05 equivalents) of 2.0 M HCl in diethyl ether.
-
Add the HCl solution dropwise over 15 minutes.
-
Observation: A dense, white crystalline precipitate will begin to form immediately upon the first few drops.
-
-
Maturation & Self-Validation:
-
Once the addition is complete, maintain the temperature at 0–5 °C and continue stirring for 2 hours.
-
Validation Check: Spot a drop of the clear supernatant onto moistened pH paper. A pH of ~2–3 confirms that a slight excess of HCl is present and the free base has been fully consumed.
-
-
Isolation:
-
Rapidly filter the cold suspension under vacuum using a Büchner funnel.
-
Wash the resulting filter cake with two 20 mL portions of ice-cold anhydrous diethyl ether. This step purges any unreacted starting material and residual non-polar impurities trapped in the crystal lattice.
-
-
Drying:
-
Transfer the white crystalline solid to a vacuum oven or desiccator.
-
Dry at 40 °C under high vacuum (≤ 10 mbar) for 12 hours.
-
Validation Check: Weigh the solid at 12 hours and 14 hours. A constant weight confirms the complete removal of residual solvent and trapped HCl gas. (Expected yield: ~11.1 g, 92%).
-
Caption: Workflow for the preparation and isolation of the hydrochloride salt.
Physicochemical Characterization
Following isolation, the salt must be characterized to confirm structural integrity and assess its suitability for formulation. The hydrochloride salt form drastically alters the physical state and solubility profile of the active pharmaceutical ingredient (API)[7].
Table 2: Comparative Physicochemical Properties
| Property | Free Base Form | Hydrochloride Salt Form |
| Physical State | Pale yellow viscous oil | White crystalline powder |
| Aqueous Solubility (pH 7.4) | < 2 mg/mL | > 400 mg/mL |
| Stability (Air/Light) | Prone to oxidation (darkens) | Highly stable, non-hygroscopic |
| 1H NMR Shift (α-CH2) | ~ 2.8 ppm (Broad singlet) | ~ 3.2 ppm (Downfield shift due to NH3+) |
Conclusion
The conversion of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine to its hydrochloride salt is a highly efficient, robust process that resolves the inherent handling and solubility issues of the free base. By strictly controlling the solvent environment and thermal parameters during acidification, researchers can reliably isolate a high-purity, crystalline material suitable for advanced preclinical evaluation and formulation development.
References
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. nih.gov.[Link]
- WO2006011859A2 - Preparation of hydrochloride salts of tetrazole deriv
-
Screening and Formulating Drugs as Salts to Improve API Performance. pharmoutsourcing.com.[Link]
-
Salt Selection in Drug Development. pharmtech.com.[Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. gsconlinepress.com.[Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. acs.org.[Link]
-
(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acid. aip.org.[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. WO2006011859A2 - Preparation of hydrochloride salts of tetrazole derivative - Google Patents [patents.google.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic methods for synthesizing beta-methoxy ethylamines
Application Note: Catalytic Methodologies for the Synthesis of -Methoxy Ethylamines
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide
The Pharmacological Significance of the -Methoxy Ethylamine Motif
The
Historically, the synthesis of
Methodology A: Atom-Economical Direct Amination via Ruthenium Pincer Catalysis
The most direct route to simple
To overcome this, homogeneous Ruthenium pincer complexes (such as the acridine-based or pyridine-based PNP/PNN Milstein catalysts) have been deployed. These catalysts operate via a "borrowing hydrogen" (or hydrogen autotransfer) mechanism, enabling the coupling of primary alcohols with ammonia under relatively mild conditions, generating water as the sole byproduct[3][4].
Mechanistic Rationale
The catalytic cycle relies on metal-ligand cooperation. The addition of a catalytic amount of base (e.g., KOtBu) deprotonates the pincer ligand, dearomatizing the central heterocyclic ring and activating the Ru center.
-
Dehydrogenation: The active Ru-complex dehydrogenates 2-methoxyethanol to form a transient methoxyacetaldehyde, simultaneously hydrogenating the ligand and metal center.
-
Imine Formation: Ammonia condenses with the aldehyde to form an imine, releasing water.
-
Hydrogenation: The Ru-hydride species transfers the "borrowed" hydrogen to the imine, yielding the primary
-methoxy ethylamine and regenerating the active dearomatized catalyst[3].
Fig 1: Ruthenium-catalyzed borrowing hydrogen mechanism for direct amination.
Validated Protocol: Synthesis of 2-Methoxyethylamine
Self-Validation Checkpoint: The use of a sealed Fischer-Porter apparatus is critical. Ammonia gas must be accurately pressurized to ensure the equilibrium favors imine formation over the competing dehydrogenative esterification pathway (which would yield 2-methoxyethyl 2-methoxyacetate)[3].
Reagents:
-
2-Methoxyethanol (10.0 mmol, anhydrous)
-
Ammonia gas (7 atm)
-
Ru-Pincer Catalyst (e.g., Pyridine-based PNN-Ru(II) complex) (0.02 mmol, 0.2 mol%)
-
Potassium tert-butoxide (KOtBu) (0.02 mmol, 0.2 mol%)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Procedure:
-
Preparation (Glovebox): In an argon-filled glovebox, charge a Fischer-Porter bottle with the Ru-Pincer catalyst (0.2 mol%) and KOtBu (0.2 mol%). The equimolar base is strictly required to generate the catalytically active dearomatized species.
-
Substrate Addition: Add anhydrous toluene (5.0 mL) followed by 2-methoxyethanol (10.0 mmol). Stir for 5 minutes at room temperature until a homogenous solution is achieved.
-
Pressurization: Seal the Fischer-Porter bottle, remove it from the glovebox, and connect it to an ammonia gas line. Purge the lines carefully, then pressurize the vessel with NH₃ gas to 7 atm.
-
Reaction: Heat the stirred mixture in a pre-heated oil bath at 135 °C for 12–18 hours.
-
Quenching & Validation: Cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood. Take a 50
L aliquot, dilute with dichloromethane, and analyze via GC-MS. Validation: Ensure the disappearance of the alcohol peak and verify that secondary amine formation (bis-2-methoxyethylamine) is minimized (<5%). -
Isolation: The product, 2-methoxyethylamine, can be isolated via fractional distillation directly from the reaction mixture (Yields typically >90%)[4].
Methodology B: Regiospecific Aziridine Ring-Opening via Fluorinated Lewis Acid Catalysis
When synthesizing complex, sterically hindered, or chiral
While traditional Brønsted acids can drive this reaction, they often cause polymerization or racemization. The use of the commercially available, highly fluorinated Lewis acid Tris(pentafluorophenyl)borane [B(C₆F₅)₃] has emerged as a superior catalytic approach[5].
Mechanistic Rationale
B(C₆F₅)₃ acts as a bulky, highly electrophilic, yet water-tolerant Lewis acid. It coordinates to the basic nitrogen of the aziridine (typically an N-tosyl or N-alkyl aziridine), lowering the LUMO of the adjacent carbon-nitrogen bonds. Because of the extreme steric bulk of the pentafluorophenyl rings, the catalyst does not tightly bind the incoming methanol nucleophile, leaving it free to attack the activated aziridine ring. The attack generally proceeds via an S_N2-like transition state, resulting in anti-periplanar ring opening and strict inversion of stereochemistry at the attacked carbon[5].
Fig 2: Lewis acid-catalyzed regioselective aziridine ring-opening pathway.
Validated Protocol: Synthesis of Chiral -Methoxy Ethylamines
Self-Validation Checkpoint: The regioselectivity (attack at the less hindered vs. more hindered carbon) depends on the aziridine substituent. For terminal aliphatic aziridines, S_N2 attack occurs at the less hindered terminal carbon. For aryl-substituted aziridines, the transition state develops partial carbocation character (S_N1-like), directing methanol attack to the benzylic position. TLC monitoring is essential to confirm complete consumption of the aziridine before aqueous workup to prevent hydrolysis side-products.
Reagents:
-
N-Tosyl-2-alkylaziridine (1.0 mmol)
-
Anhydrous Methanol (10.0 mmol, 10 equiv.)
-
B(C₆F₅)₃ Catalyst (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM) (3.0 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with argon.
-
Dissolution: Dissolve the N-Tosyl-2-alkylaziridine (1.0 mmol) in anhydrous DCM (3.0 mL). Add anhydrous methanol (10.0 mmol). The excess methanol serves as both the nucleophile and a co-solvent to ensure first-order kinetics with respect to the nucleophile.
-
Catalyst Addition: Add B(C₆F₅)₃ (5 mol%) in one portion. The reaction mixture will typically remain clear.
-
Reaction: Stir the mixture at room temperature (20–25 °C). Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3, visualized with Ninhydrin or UV). Complete conversion usually occurs within 2 to 4 hours[5].
-
Quenching: Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃. This neutralizes the mixture and deactivates the borane catalyst.
-
Extraction & Purification: Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure
-methoxy ethylamine derivative.
Comparative Data Analysis
To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of the discussed catalytic methods.
| Metric | Ru-Pincer Amination | B(C₆F₅)₃ Aziridine Opening |
| Primary Substrate | Primary Alcohols (e.g., 2-methoxyethanol) | Epoxides / Aziridines |
| Catalyst Loading | 0.1 – 0.2 mol% | 5.0 mol% |
| Atom Economy | Excellent (Water is the only byproduct) | High (Addition reaction) |
| Stereospecificity | N/A (Typically used for achiral linear amines) | Excellent (Strict inversion at attack site) |
| Typical Yields | 85% – 95%[3][4] | 90% – 99%[5] |
| Operational Constraints | Requires pressurized NH₃ and high heat (135 °C) | Mild conditions (RT), requires pre-synthesized aziridine |
| Best Used For... | Bulk synthesis of simple | Late-stage functionalization of complex chiral APIs |
References
- CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether, Google P
- Direct Synthesis of Secondary Amines From Alcohols and Ammonia Catalyzed by a Ruthenium Pincer Complex, ResearchG
- WO2010018570A1 - Process for preparing amines from alcohols and ammonia, Google P
- Modern Heterocyclic Chemistry Overview, Scribd,
- (2,2-Difluoroethyl)(2-methoxyethyl)amine | 1178929-73-1, Benchchem,
Sources
- 1. (2,2-Difluoroethyl)(2-methoxyethyl)amine | 1178929-73-1 | Benchchem [benchchem.com]
- 2. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2010018570A1 - Process for preparing amines from alcohols and ammonia - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Thiophene Amines via Flash Column Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying thiophene amines.
Thiophene amines present a dual challenge in chromatography: the amine moiety is highly basic and polar, while the thiophene ring is electron-rich and sensitive to oxidation and acidic microenvironments. This guide moves beyond basic instructions to explain the causality behind chromatographic behaviors, providing you with self-validating protocols to ensure high-purity yields without compound degradation.
Quantitative Comparison of Stationary Phases
To establish a baseline for method development, refer to the following quantitative comparison of stationary phases used for thiophene amine purification.
| Stationary Phase | Surface Modification | Modifier Required? | Typical Mobile Phase | Est. Thiophene Recovery | Best Application |
| Bare Silica (Si-OH) | None | Yes (1–5% TEA/NH₄OH) | DCM / MeOH / NH₄OH | 40 – 60% | Highly stable, non-sensitive amines |
| Amine-Functionalized | Propylamine (Si-NH₂) | No | Hexane / EtOAc | > 90% | Acid-sensitive thiophene amines |
| Reversed-Phase (C18) | Octadecyl (Si-C18) | Yes (0.1% TEA) | Water / MeCN + TEA | > 85% | Highly polar / water-soluble amines |
Stationary Phase Selection Logic
Decision matrix for selecting stationary phases for thiophene amines.
Troubleshooting & FAQs (Deep Dive)
Q1: Why do my thiophene amines streak so badly on standard silica gel, even with optimized TLC solvent systems? A1: The root cause is a massive pKa mismatch. Standard bare silica gel features surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. Organic amines typically have conjugate acid pKa values between 9 and 11. When these interact, the basic amine deprotonates the acidic silanol, creating a localized ion-exchange mechanism rather than standard adsorption/desorption[1]. This electrostatic attraction is incredibly strong, leading to severe peak tailing, broad elution bands, and poor recovery[2].
Q2: My thiophene amine degrades during purification, turning dark or yielding multiple new spots. What causes this? A2: Thiophene rings are electron-rich heterocycles. The sulfur atom is highly susceptible to oxidation, easily forming reactive thiophene S-oxides[3]. Furthermore, the acidic microenvironment of bare silica can catalyze ring-opening or polymerization of the thiophene core. To prevent this, you must mask the acidic silanols. Switching to an amine-functionalized silica column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) neutralizes the column environment and protects the sensitive thiophene core[4],[5].
Q3: Should I use mobile phase modifiers (like TEA or NH₄OH) or switch to an amine-functionalized column? A3: While adding 1-5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) dynamically coats the silica silanols to reduce tailing, these modifiers are notoriously difficult to remove post-purification and can interfere with downstream NMR analysis or biological assays[2]. Amine-functionalized columns permanently cap the silica with primary amines. This allows you to use simple, volatile solvent gradients (like Hexane/Ethyl Acetate) without any modifiers, streamlining your workflow and ensuring higher final purity[4].
Q4: When is reversed-phase (C18) flash chromatography necessary for these compounds? A4: Reversed-phase (C18) chromatography is required when your thiophene amine is highly polar, water-soluble, or co-elutes with structurally identical impurities on normal phase[6]. Because C18 separates based on hydrophobicity, you must control the ionization state of the amine. By adding a basic modifier (e.g., 0.1% TEA) to the aqueous mobile phase, you force the amine into its neutral (free-base) form. This maximizes its lipophilicity, ensuring it retains on the C18 column rather than eluting immediately in the void volume[7],[1].
Experimental Protocols
Protocol A: Modifier-Free Purification using Amine-Functionalized Silica
This self-validating protocol is the gold standard for acid-sensitive thiophene amines, ensuring high recovery without the need for post-run modifier extraction.
Workflow for modifier-free purification of thiophene amines.
Step-by-Step Methodology:
-
Method Development (TLC): Spot the crude mixture onto an amine-functionalized TLC plate. Develop using a non-polar gradient (e.g., 80:20 Hexane/EtOAc). Crucial: Do not add TEA or NH₄OH to the TLC chamber. Adjust the ratio until the target thiophene amine has an Rf value between 0.2 and 0.4.
-
Column Equilibration: Mount an amine-functionalized flash column on your automated system. Flush the column with 3 to 5 column volumes (CV) of the initial weak solvent (e.g., 100% Hexane) to stabilize the stationary phase bed.
-
Sample Loading: To prevent band broadening caused by solvent mismatch, perform a dry load. Dissolve the crude sample in a volatile solvent (DCM), add a small amount of Celite or amine-functionalized silica, and evaporate to a free-flowing powder. Load this into a solid-load cartridge.
-
Gradient Elution: Execute the programmed Hexane/EtOAc gradient. The amine-functionalized stationary phase will mask all silanol interactions, allowing the thiophene amine to elute as a sharp, symmetrical peak.
-
Recovery: Combine the target fractions and evaporate under reduced pressure. Because no basic modifiers were used, the resulting solid or oil will be free of TEA/NH₄OH salts.
Protocol B: Reversed-Phase (C18) Purification for Polar Derivatives
Use this protocol when dealing with highly polar thiophene amines that exhibit poor solubility in normal-phase solvents.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TEA) and Mobile Phase B (Acetonitrile + 0.1% TEA). The addition of TEA raises the pH, keeping the basic amine in its lipophilic free-base form.
-
Equilibration: Equilibrate the C18 flash column with 95% A and 5% B for 5 CVs.
-
Sample Loading: Dissolve the crude sample in a minimum volume of DMSO or Mobile Phase A. Inject the sample directly onto the column. Note: Keep the injection volume below 2% of the column volume to prevent peak fronting.
-
Gradient Elution: Run a shallow gradient from 5% B to 100% B over 15 to 20 CVs. Monitor elution via UV (typically 254 nm for thiophenes) or ELSD.
-
Post-Run Wash: Flush the column with 100% Acetonitrile for 3 CVs to elute any highly retained lipophilic impurities before column storage.
References
-
Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO. URL: [Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. URL: [Link]
-
Biotage. "Is there an easy way to purify organic amines?" Biotage. URL: [Link]
-
Teledyne ISCO. "RediSep amine functionalized column." Teledyne ISCO. URL: [Link]
Sources
Technical Support Center: Stability & Handling of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine . Due to its unique structural motifs, this compound presents specific challenges during isolation and storage. Below, we provide an in-depth mechanistic analysis, troubleshooting FAQs, and validated protocols to ensure the integrity of your compound.
The Core Vulnerability: Mechanistic Insight
The most frequent point of failure during the synthesis and purification of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is its catastrophic degradation during standard acidic workups. To troubleshoot this, we must analyze the molecule's structural causality.
The compound features a methoxy group at a heterobenzylic position (the carbon alpha to the thiophene ring). The 5-methylthiophen-2-yl moiety is exceptionally electron-rich; the sulfur atom and the +I/hyperconjugative effect of the 5-methyl group heavily donate electron density into the aromatic system.
When exposed to acidic media, the methoxy oxygen is rapidly protonated. Because benzylic and heterobenzylic substituents can highly stabilize positive charge through resonance, the protonated ether undergoes a highly facile SN1 cleavage, ejecting neutral methanol to form a stable carbocation (1)[1]. This fundamental principle dictates that strong acids will selectively destroy the heterobenzylic ether linkage while leaving the aliphatic amine backbone intact (2)[2].
Figure 1: Acid-catalyzed SN1/E1 degradation pathway of the heterobenzylic ether.
Troubleshooting FAQs
Q1: Why is my product yield dropping to near zero after silica gel chromatography? Silica gel is inherently acidic (pH ~4.5–5.5). When your compound adsorbs onto the silica surface, the localized acidic environment catalyzes the SN1 cleavage of the methoxy group. The resulting carbocation is either trapped by ambient moisture to form an alcohol or undergoes E1 elimination. To prevent this, you must neutralize the silica by pre-treating it with 1–2% Triethylamine (TEA) or switch entirely to Basic Alumina.
Q2: What are the primary degradation products I should look for on my LC-MS or NMR spectra? The heterobenzylic carbocation intermediate typically partitions into two pathways:
-
Nucleophilic Trapping: Water attacks the carbocation, yielding 2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol (M-14 mass shift, corresponding to the loss of a CH2 group).
-
E1 Elimination: Loss of a proton from the adjacent carbon yields an enamine (1-amino-2-(5-methylthiophen-2-yl)ethene), which rapidly tautomerizes to an imine and hydrolyzes to (5-methylthiophen-2-yl)acetaldehyde and free ammonia.
Q3: Can I form the hydrochloride (HCl) salt of this amine to increase its shelf-life? Absolutely not. While amine protonation (forming the R-NH3+ salt) is standard practice for drug development, the introduction of HCl provides the exact acidic protons needed to catalyze the methoxy cleavage. Aqueous solutions of strong acids will inevitably protonate the ether, driving an SN1 or E1 cleavage into an alcohol or alkene/enamine degradation product (3)[3]. Store the compound as a free base under inert gas at -20°C.
Q4: Does the protonated amine (NH3+) offer any inductive protection against the ether cleavage? While the NH3+ group is strongly electron-withdrawing (-I effect) and theoretically destabilizes an adjacent carbocation, it is located on the beta-carbon (C1). The massive resonance stabilization (+R effect) provided by the 5-methylthiophene ring at the alpha-carbon (C2) completely overwhelms this minor inductive penalty, making the SN1 cleavage thermodynamically favorable regardless of the amine's protonation state.
Empirical Stability Profile
To guide your experimental design, we have modeled the stability of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine across various pH environments.
| pH Range | Environmental Media | Estimated Half-Life (25°C) | Primary Structural Outcome |
| pH < 2 | 0.1 M HCl, TFA | < 5 minutes | Complete SN1 cleavage (Alcohol/Aldehyde formation) |
| pH 4–6 | Untreated Silica Gel | 2–4 hours | Moderate degradation; significant yield loss |
| pH 7–8 | Neutral Water / Brine | > 7 days | Stable; trace hydrolysis over extended periods |
| pH ≥ 9 | Basic Workup (Na2CO3) | Indefinitely stable | Completely intact heterobenzylic ether |
Experimental Protocols
Protocol A: Safe Liquid-Liquid Extraction (Basic Workup)
This self-validating protocol ensures the methoxy group remains intact during reaction quenching and isolation by structurally preventing oxonium ion formation.
-
Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous Na2CO3 until the aqueous phase reaches pH ≥ 9.5. Causality: Alkaline conditions completely suppress the protonation of the methoxy oxygen, shutting down the SN1 pathway.
-
Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the mixture. Agitate gently and separate the layers.
-
Washing: Wash the combined organic layers with brine (pH adjusted to 8-9 with a drop of 1M NaOH).
-
Drying: Dry the organic phase over anhydrous Na2SO4. Note: Avoid MgSO4, as its Lewis acidic character can induce minor degradation. Filter and concentrate under reduced pressure at a bath temperature not exceeding 30°C.
Figure 2: Safe workup and purification workflow to prevent acid-catalyzed degradation.
Protocol B: Controlled Degradation Profiling (Impurity Generation)
To synthesize the degradation impurities for your HPLC reference standards, force the SN1 cleavage using this controlled method.
-
Solvation: Dissolve 100 mg of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine in 5 mL of Tetrahydrofuran (THF).
-
Acidification: Add 5 mL of 0.1 M HCl (aq). Stir at room temperature for 60 minutes. Causality: The aqueous strong acid rapidly protonates the ether, driving the SN1 cleavage and providing water to trap the carbocation.
-
Neutralization: Quench the reaction by adding 1 M NaOH dropwise until pH 10 is reached.
-
Isolation: Extract with DCM (3 x 10 mL), dry over Na2SO4, and concentrate. The crude mixture will be rich in the primary degradation product, 2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol.
References
-
18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL:[Link]
-
Benzyl Ethers Source: Organic Chemistry Portal URL:[Link]
Sources
Technical Support Center: Optimizing Methoxy-Amine Formation
Welcome to the technical support center for methoxy-amine (oxime ether) formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this reaction: temperature. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and refine your syntheses effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding temperature in methoxy-amine formation.
Q1: What is the typical starting temperature for a methoxy-amine formation reaction?
A conservative and effective starting point is often room temperature (approx. 20-25°C) or slightly above, such as 37-40°C.[1] Many reactions proceed to completion within a reasonable timeframe (a few hours to overnight) at these mild temperatures.[1][2] It is always recommended to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before deciding to increase the temperature.[2]
Q2: My reaction is very slow at room temperature. Should I heat it?
Yes, gently heating the reaction is a standard approach to increase the reaction rate. A widely used rule of thumb is that raising the temperature by 10°C can approximately double the reaction rate.[3] However, this should be done cautiously. An initial increase to 40-60°C is a logical next step. It's crucial to be aware that higher temperatures can also accelerate side reactions or lead to the degradation of sensitive substrates or even the methoxyamine reagent itself.[2][4]
Q3: Can the reaction temperature be too high? What are the risks?
Absolutely. Excessive heat can be detrimental. The primary risks include:
-
Reagent and Product Degradation: Methoxyamine and many organic substrates can be thermally labile. High temperatures can lead to decomposition, reducing your overall yield.[5][6]
-
Increased Side Reactions: Temperature can influence the selectivity of the reaction. Undesired side reactions, such as aldol condensations or rearrangements, may become more prevalent at elevated temperatures, complicating purification.[2][7]
-
Solvent Loss: If the reaction is run in an open or poorly sealed vessel, heating can lead to solvent evaporation, which changes reactant concentrations and can negatively impact the reaction.
Q4: Does the optimal temperature depend on my specific aldehyde or ketone?
Yes, significantly. The reactivity of the carbonyl group is a key factor.[8]
-
Aldehydes vs. Ketones: Aldehydes are generally more electrophilic and less sterically hindered than ketones, and thus react faster.[9] A reaction with an aldehyde might proceed efficiently at room temperature, while a similar reaction with a hindered ketone may require heating to achieve a reasonable rate.
-
Electronic Effects: Electron-withdrawing groups near the carbonyl group can increase its reactivity, potentially allowing for lower reaction temperatures. Conversely, electron-donating groups can decrease reactivity, necessitating more heat.[10]
Q5: How does pH interact with temperature in this reaction?
pH and temperature are interconnected. The formation of the oxime ether is often catalyzed by acid. The reaction rate is typically fastest in a mildly acidic buffer (pH 4-6). However, at very low pH, the methoxyamine nucleophile becomes excessively protonated and non-reactive.[11] Temperature can exacerbate stability issues outside the optimal pH range. For instance, many compounds are more susceptible to acid- or base-catalyzed degradation at higher temperatures. Therefore, optimizing temperature and pH should often be considered together.
Part 2: Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific problems you might encounter and links them to temperature-related causes and solutions.
| Problem | Potential Temperature-Related Cause(s) | Suggested Solutions & Rationale |
| Low or No Product Formation | Temperature Too Low: The reaction rate is too slow to be practical. The activation energy barrier is not being sufficiently overcome.[12] | 1. Increase Temperature Incrementally: Raise the temperature in 10-15°C increments (e.g., from RT to 40°C, then to 55°C). Monitor progress at each step by TLC/LC-MS.[] 2. Extend Reaction Time: Before increasing temperature, consider letting the reaction run longer (e.g., 24-48 hours) at a milder temperature. This can sometimes be sufficient for slow reactions and avoids potential degradation.[2] |
| Multiple Products Observed (Low Purity) | Temperature Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired side reactions (e.g., self-condensation of an enolizable carbonyl, substrate degradation).[2][7] | 1. Reduce Reaction Temperature: If you have already heated the reaction, try running it at a lower temperature for a longer duration. This favors the main reaction pathway with the lower activation energy. 2. Controlled Addition at Low Temperature: For highly exothermic reactions, consider adding one reagent slowly to the other while maintaining a low temperature (e.g., using an ice bath) to dissipate heat and prevent temperature spikes that could trigger side reactions.[14] |
| Disappearance of Starting Material Without Product Formation | Thermal Degradation: The starting material (carbonyl compound or methoxyamine) is unstable at the reaction temperature. | 1. Run a Stability Control: Heat your starting material alone in the reaction solvent at the target temperature. Monitor its stability over time by TLC or LC-MS. This will confirm if degradation is the issue. 2. Select a Milder Temperature: If degradation is confirmed, the reaction must be conducted at a lower temperature, even if it requires a significantly longer reaction time or a catalyst.[6] |
Part 3: Experimental Workflow & Methodologies
Protocol: Systematic Temperature Optimization for Methoxy-Amine Formation
This protocol outlines a parallel screening approach to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the best balance of reaction rate and purity for the formation of a specific methoxy-amine.
Materials:
-
Carbonyl-containing substrate
-
Methoxyamine hydrochloride (or other salt)
-
Appropriate solvent (e.g., ethanol, methanol, buffered aqueous solution)
-
pH buffer (if required, typically acetate or phosphate buffer, pH ~5)
-
Small, identical reaction vials with stir bars
-
Heating blocks or oil baths set to different temperatures
-
TLC plates and appropriate mobile phase
-
LC-MS for accurate analysis (optional but recommended)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your carbonyl substrate and a separate stock solution of the methoxyamine reagent in the chosen solvent/buffer system. This ensures consistency across all reactions.
-
Reaction Setup:
-
Label three (or more) reaction vials: "RT", "40°C", "60°C".
-
To each vial, add an equal volume of the carbonyl substrate stock solution.
-
Place each vial in its respective temperature environment (a stir plate for RT, pre-heated blocks for 40°C and 60°C). Allow them to equilibrate for 5-10 minutes.
-
Initiate the reactions by adding an equal volume of the methoxyamine stock solution to each vial simultaneously. Start a timer.
-
-
Reaction Monitoring:
-
After a set time interval (e.g., 1 hour), take a small aliquot from each reaction vial.
-
Spot each aliquot on a single TLC plate. Also spot your starting carbonyl material as a reference.
-
Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the formation of the new product spot across the different temperatures.
-
Repeat the monitoring at subsequent time points (e.g., 2 hours, 4 hours, overnight) to build a time-course profile.
-
-
Analysis and Selection:
-
Rate Assessment: The temperature that shows the fastest consumption of starting material and formation of the product is the most kinetically favorable.[12]
-
Purity Assessment: Carefully examine the TLC lanes for the formation of any new, undesired spots (byproducts). If using LC-MS, quantify the purity of the product peak relative to impurity peaks.
-
Optimal Temperature Selection: Choose the temperature that provides the highest conversion to the desired product in a reasonable amount of time, with the minimal formation of impurities.[] Often, this may not be the absolute fastest condition. For example, if 60°C gives 99% conversion in 2 hours with 10% impurities, while 40°C gives 95% conversion in 6 hours with <1% impurities, the 40°C condition is superior for product quality.
-
Visualization of Optimization Workflow
The following diagram illustrates the logical flow for the temperature optimization protocol described above.
Caption: Workflow for parallel temperature screening experiment.
Mechanism: The Role of Temperature
The formation of a methoxy-amine (an oxime ether) from a carbonyl compound proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
-
Step 1 (Addition): The nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral hemiaminal intermediate.[11] This step is reversible.
-
Step 2 (Dehydration): The hemiaminal intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime ether. This step is often the rate-determining step and is typically acid-catalyzed.[11][15]
Temperature influences both steps. According to the Arrhenius equation, increasing temperature increases the rate constants for both the forward and reverse reactions of Step 1, as well as the rate of the dehydration in Step 2.[16] However, it will most significantly accelerate the rate-determining step, leading to a faster overall reaction.
Caption: Simplified reaction mechanism for methoxy-amine formation.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing p-Methoxycinnamaldehyde Synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in 8-Methoxyadenosine Synthesis.
- Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Poole, C. F., & Zlatkis, A. (1980). Derivatization for gas chromatography.
- Dirksen, A., & Hackeng, T. M. (2005). A concise and efficient synthesis of a bifunctional, aromatic aminooxy-containing linker for the conjugation of peptides and proteins. Organic letters, 7(8), 1557-1560.
- Antos, J. M., & Francis, M. B. (2006). Selective modification of a single tyrosine residue in a protein. Journal of the American Chemical Society, 128(33), 10696-10697.
- Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High efficiency labeling of glycoproteins on living cells.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358-10376.
- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use.
- Benchchem. (n.d.). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
- Mathews, J. M. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Mathews Journal of Pharmaceutical Sciences, 1(1), 5.
- Loiseau, F., & Beauchemin, A. M. (2012). Synthesis of Oximes from Alkynes and Aqueous Hydroxylamine. Organic Syntheses, 89, 430-441.
- Rashidian, M., et al. (2015).
- Drougas, E., & Kosmas, A. M. (2006). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. The Journal of Physical Chemistry A, 110(42), 11662-11668.
- BOC Sciences. (n.d.). Overcoming ADC Conjugation Efficiency & Stability Challenges.
- Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature.
- Kruegel, A. C., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(8), 865-872.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- U.S. Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine.
- Park, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1341-1357.
- Graaf, G. H., et al. (1990). Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst. Chemical Engineering Science, 45(8), 2169-2177.
- ResearchGate. (2019). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions.
- Testbook. (n.d.). Oxime.
- Taylor, L. S., & Mauer, L. J. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules, 25(16), 3749.
- Zádor, J., et al. (2019). Temperature- and pressure-dependent kinetics of the competing C–O bond fission reactions of dimethoxymethane. Physical Chemistry Chemical Physics, 21(27), 14893-14906.
- Patsnap. (2025). How to Improve Reaction Efficiency with Carbonyl Groups?
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Benchchem. (n.d.). Troubleshooting low yield in m-PEG25-NHS ester reactions.
- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.
- Allan Chemical Corporation. (2025). Top 5 Factors Affecting Chemical Stability.
- Ashenhurst, J. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration.
- Chem 112 Procedure 2. (n.d.).
- University of Helsinki. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories.
- Al-Qaim, F. F., et al. (2021). Antibiotic standards stored as a mixture in water:methanol are unstable at various temperatures irrespective of pH and glass container silanization. Food Additives & Contaminants: Part A, 38(12), 2055-2067.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- Benchchem. (n.d.). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
- University of St Andrews. (2018). Guidance on risk assessments for chemical reactions.
- Taatjes, C. A., et al. (2014). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. The Journal of Physical Chemistry A, 118(42), 9858-9868.
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Beta-Methoxy Amine Cyclizations
Welcome to the Technical Support Center for heterocyclic synthesis. Beta-methoxy amines are highly versatile precursors in the synthesis of saturated nitrogen heterocycles, including aziridines, morpholines, and oxazolidinones. However, the intrinsic stability of the aliphatic methyl ether often impedes direct nucleophilic displacement, leading to stalled reactions or complex byproduct mixtures.
This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to overcome stalled cyclizations, competing elimination reactions, and chemoselectivity issues.
Diagnostic Workflow
Use the following diagnostic flowchart to isolate the root cause of your cyclization failure.
Troubleshooting workflow for beta-methoxy amine cyclization pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular cyclization to form an aziridine/morpholine is completely stalled. The starting beta-methoxy amine is recovered unreacted. What is the issue?
Causality & Insight: The methoxy group (–OMe) is a notoriously poor leaving group due to the instability of the departing methoxide anion. Direct intramolecular SN2 attack by the adjacent amine nitrogen is kinetically unfavorable without prior activation. Solution: You must convert the methoxy group into a better leaving group. This is typically a two-stage process:
-
Demethylation: Cleave the methyl ether to a free hydroxyl group using a strong Lewis acid (e.g., Boron tribromide, BBr₃) or a halosilane (e.g., Trimethylsilyl iodide, TMSI) [2].
-
Activation & Ring Closure: Convert the resulting beta-amino alcohol into a mesylate (–OMs) or tosylate (–OTs), followed by base-mediated cyclization.
Q2: I am trying to synthesize an oxazolidinone using my beta-methoxy amine and dimethyl carbonate (DMC), but the reaction stops at the linear carbamate intermediate. How do I force the cyclization?
Causality & Insight: The reaction of amines with DMC proceeds via two distinct temperature-dependent mechanisms. At lower temperatures (~90 °C), DMC acts as a methoxycarbonylation agent via a BAc2 mechanism, forming the linear methyl carbamate. The subsequent intramolecular cyclization requires the methoxy group to act as a leaving group via a BAl2 mechanism, which has a significantly higher activation energy [1]. Solution: Elevate the reaction temperature above 150 °C. The BAl2 cyclization pathway is thermally activated. Alternatively, adding a stoichiometric amount of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can facilitate the formation of the tetrahedral intermediate, driving the cyclization forward.
Temperature-dependent mechanistic pathways in DMC-mediated cyclization.
Q3: During Lewis acid-mediated demethylation/cyclization, I am observing significant amounts of enamine or allylic amine byproducts. How can I suppress this?
Causality & Insight: Competing elimination (E1 or E2) is a common side reaction when activating beta-methoxy groups, especially if the resulting carbocation is stabilized or if the reaction mixture is heated excessively. Strong Lewis acids like BBr₃ can promote this if the substrate is sterically hindered, preventing the desired nucleophilic attack. Solution:
-
Temperature Control: Maintain strict cryogenic conditions (–78 °C) during the addition of the Lewis acid and warm only to 0 °C.
-
Alternative Reagents: Switch to a milder Lewis acid such as BF₃·OEt₂, or utilize a radical-mediated hydrogen abstraction protocol if the substrate is highly prone to elimination [4].
Q4: I successfully cyclized my chiral beta-methoxy amine, but the stereochemistry of the product is incorrect. Why?
Causality & Insight: During the mesylation and subsequent cyclization of chiral beta-methoxy amines, the SN2 ring closure results in a clean inversion of stereochemistry at the beta-carbon. Solution: If your target requires retention of stereochemistry, you must plan for a double inversion sequence or utilize a completely different cyclization strategy, such as a sulfamate-tethered aza-Michael addition[3].
Quantitative Data: Reagent Selection for Beta-Methoxy Activation
Selecting the right activation system is critical for balancing reactivity against the risk of elimination. Use the table below to benchmark your reagent choice.
| Reagent System | Activation Mechanism | Typical Temp Range | Elimination Risk | Primary Use Case |
| BBr₃ (in DCM) | Lewis Acid Cleavage | –78 °C to 25 °C | Moderate | Standard demethylation of robust aliphatic ethers. |
| TMSI (in MeCN) | SN2 Cleavage of activated ether | 0 °C to 40 °C | Low | Acid-sensitive substrates; milder cleavage. |
| BF₃·OEt₂ | Lewis Acid Coordination | 0 °C to 60 °C | High | Substrates highly prone to elimination. |
| DMC + t-BuOK | BAl2 Intramolecular Cyclization | >150 °C | Low | Direct oxazolidinone / cyclic carbamate synthesis. |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, follow this self-validating two-step protocol for converting a beta-methoxy amine to an aziridine/morpholine.
Protocol A: Two-Step Aziridination via Demethylation and Mesylation
Phase 1: Demethylation
-
Preparation: Dissolve the beta-methoxy amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cryogenic Cooling: Cool the reaction flask to –78 °C using a dry ice/acetone bath. Do not skip this step; ambient addition will cause immediate elimination.
-
Addition: Dropwise, add a 1.0 M solution of BBr₃ in DCM (3.0 equiv).
-
Mechanistic Note: Excess BBr₃ is required because the basic amine nitrogen will rapidly coordinate the first equivalent, deactivating it. The second/third equivalents perform the actual ether cleavage.
-
-
Maturation: Stir at –78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
-
Quench: Quench carefully with methanol at 0 °C to destroy excess BBr₃. Concentrate in vacuo, and purify the resulting beta-amino alcohol.
Phase 2: Mesylation and Base-Mediated Ring Closure 6. Activation: Dissolve the purified beta-amino alcohol in DCM and cool to 0 °C. 7. Mesylation: Add triethylamine (3.0 equiv) followed by methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour until the mesylate intermediate is fully formed (monitor via TLC). 8. Cyclization: To drive the cyclization, add potassium carbonate (K₂CO₃, 2.0 equiv). If the reaction stalls in DCM, evaporate the solvent and replace it with anhydrous DMF. Heat to 60 °C for 4 hours. 9. Workup: Quench with aqueous NaHCO₃, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the cyclized heterocycle.
References
- Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones Source: Pure and Applied Chemistry URL
- Source: Journal of the American Chemical Society (ACS Publications)
- Source: PubMed Central (PMC)
- Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo Source: PubMed URL
Preventing oxidation of the thiophene ring during synthesis
Welcome to the Thiophene Synthesis Support Center . Thiophene is a foundational heterocycle in pharmaceuticals, organic electronics, and materials science. However, its electron-rich nature makes it notoriously susceptible to unwanted oxidation during multi-step syntheses. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols to help you preserve the integrity of the thiophene ring.
To prevent thiophene degradation, one must understand the causality behind its reactivity. The sulfur atom in thiophene possesses two lone pairs of electrons; one is delocalized to satisfy the 6π aromatic sextet, while the other resides in an orthogonal
When exposed to electrophilic oxidants (e.g.,
Decision Matrix: Selecting Oxidation Conditions
Workflow for selecting reaction conditions to prevent thiophene S-oxidation.
Quantitative Data: Substituent Effects on Oxidation Susceptibility
The susceptibility of the thiophene ring to oxidation is directly correlated to its HOMO energy, which is dictated by its substitution pattern. Electron-donating groups (EDGs) raise the HOMO energy, making the sulfur atom more nucleophilic, whereas electron-withdrawing groups (EWGs) lower the HOMO energy, providing a protective deactivating effect[4],[2].
| Thiophene Substitution Profile | Relative HOMO Energy | Ring Oxidation Susceptibility | Recommended Side-Chain Oxidants | Oxidants to Strictly Avoid |
| Unsubstituted | Baseline | Moderate | DMP, Swern, | |
| Electron-Donating (e.g., | High | Very High | Swern, TEMPO/BAIB | |
| Electron-Withdrawing (e.g., | Low | Low (Stable) | Most oxidants tolerated | DMDO (prolonged exposure) |
| Sterically Hindered (e.g., 2,5-di-tert-butyl) | Moderate | Moderate (Forms stable S-oxide) | DMP, Swern |
Validated Protocol: Chemoselective Oxidation of 3-Thiophenemethanol
Causality & Mechanism:
3-Thiophenemethanol is highly susceptible to both over-oxidation (yielding 3-thiophenecarboxylic acid) and S-oxidation of the heteroaromatic ring when exposed to standard peracids or aerobic conditions[3]. To prevent this, we utilize activated Manganese(IV) Oxide (
Self-Validation System:
This protocol is visually and analytically self-validating. Because
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent of 3-thiophenemethanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Reagent Addition: Add 10.0 equivalents of activated
powder in a single portion. Note: The large excess is required due to the heterogeneous nature of the surface reaction. -
Reaction Monitoring: Stir the suspension vigorously at room temperature. Every 2 hours, stop stirring, allow the black powder to settle, and spot the clear supernatant directly onto a silica TLC plate. Elute with 20% Ethyl Acetate in Hexanes.
-
Validation Check: The starting material (
) should cleanly convert to the aldehyde ( ). If the supernatant turns dark brown, it indicates autoxidation; ensure the argon balloon is full and the solvent is strictly anhydrous. -
Workup: Once complete (typically 4–12 hours), filter the reaction mixture through a short pad of Celite to remove the
. Wash the Celite pad thoroughly with DCM. -
Isolation: Concentrate the filtrate under reduced pressure. The resulting 3-thiophenecarboxaldehyde should be a pale-yellow oil. Store immediately under argon at 4 °C to prevent aerobic degradation[3].
Troubleshooting FAQs
Q: I need to perform an epoxidation on an alkene side-chain attached to a thiophene. How do I prevent the sulfur from oxidizing first?
A: The sulfur atom in an unsubstituted or electron-rich thiophene is generally more nucleophilic than an isolated alkene. To achieve chemoselectivity, you must electronically deactivate the thiophene ring. Installing an electron-withdrawing group (EWG) such as a halogen (e.g., bromine) at the C2 or C5 position significantly lowers the HOMO energy of the ring, decreasing its reactivity toward electrophilic oxidants like
Q: My thiophene monomers degrade over time while sitting on the bench. What causes this?
A: Thiophenes, particularly those with electron-donating substituents (like 3-hexylthiophene or 3,4-ethylenedioxythiophene), are highly susceptible to aerobic oxidation mediated by singlet oxygen (
Q: Can I isolate a thiophene S-oxide if it accidentally forms, or is it always destroyed?
A: Generally, they cannot be isolated under standard conditions due to rapid dimerization. However, isolation is possible if the ring is heavily sterically hindered (e.g., 2,5-di-tert-butylthiophene) or if the oxidation is performed at very low temperatures (–20 °C) in the presence of Lewis acids like
References
1.[1] Thiophene S-Oxides | IntechOpen. IntechOpen. 2.[3] Preventing unwanted oxidation of 3-Thiophenemethanol. Benchchem. 3.[4] Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PMC. 4.[2] Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
Sources
Validation & Comparative
Comparing bioactivity of thiophene vs furan ethylamine analogs
Bioisosteric Profiling: Thiophene vs. Furan Ethylamine Analogs in Drug Design
As a Senior Application Scientist, evaluating the bioisosteric replacement of a benzene ring is a daily exercise in balancing pharmacodynamics (target affinity) with pharmacokinetics (metabolic stability). The 2-phenethylamine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for countless central nervous system (CNS) agents, monoamine oxidase (MAO) inhibitors, and G-protein-coupled receptor (GPCR) ligands[1].
When optimizing an ethylamine-based lead, replacing the phenyl ring with a five-membered heteroaromatic ring—specifically thiophene or furan—represents a classical structural hopping strategy[1]. However, these two heterocycles are not interchangeable. This guide objectively compares the bioactivity, physicochemical causality, and metabolic liabilities of thiophene versus furan ethylamine analogs to guide your lead optimization workflows.
Physicochemical Causality (The "Why")
The divergence in bioactivity between thiophene and furan analogs is entirely driven by their distinct electron distributions and heteroatom properties. To understand the experimental outcomes, we must first look at the physicochemical baseline.
-
Thiophene (Sulfur): Sulfur's larger atomic radius and polarizability allow it to participate effectively in
-electron delocalization. With a resonance energy of 29 kcal/mol, thiophene is highly aromatic and lipophilic, making it an excellent structural mimic for benzene. It readily engages in stacking within deep, hydrophobic receptor pockets. -
Furan (Oxygen): Oxygen is highly electronegative, holding its lone pairs tightly. This reduces the ring's resonance energy to a mere 16 kcal/mol, giving furan more diene-like character. Furan is significantly more polar, acts as a weak hydrogen bond acceptor, and incurs a higher desolvation penalty when entering a lipophilic binding site.
Table 1: Physicochemical Comparison of Bioisosteric Rings
| Property | Benzene (Reference) | Thiophene | Furan |
| Heteroatom | None | Sulfur (S) | Oxygen (O) |
| Aromaticity (Resonance Energy) | 36 kcal/mol | 29 kcal/mol | 16 kcal/mol |
| LogP (Approx. Contribution) | 2.1 | 1.8 | 1.3 |
| Dipole Moment | 0 D | 0.51 D | 0.72 D |
| H-Bond Acceptor Capacity | None | Very Poor | Weak to Moderate |
Pharmacological Impact: Bioactivity Comparison
To demonstrate how these physicochemical differences translate to in vitro bioactivity, we examine a representative model using the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B)—classic targets for ethylamine scaffolds.
Table 2: Representative Bioactivity & ADME Profile for Ethylamine Analogs (Note: Values are representative benchmarks derived from established structure-activity relationships for monoaminergic targets).
| Analog Scaffold | TAAR1 EC | MAO-B K | HLM Half-life (t |
| 2-Phenylethylamine (PEA) | ~150 | ~3.5 | 12 |
| 2-(2-Thienyl)ethylamine | ~180 | ~4.1 | 28 |
| 2-(2-Furyl)ethylamine | ~850 | ~12.5 | < 5 |
The Causality:
The thiophene analog maintains near-equipotenency with the parent phenethylamine. Its high aromaticity and lipophilicity allow it to seamlessly occupy the hydrophobic aryl-binding pockets of TAAR1 and MAO-B. Conversely, the furan analog suffers a 5- to 10-fold drop in affinity. The increased polarity of the oxygen atom creates a thermodynamic penalty; the furan ring must shed its tightly bound water molecules (desolvation) before it can bind to the lipophilic target pocket, driving up the EC
Metabolic Liabilities & Toxicity (The "Catch")
While target affinity is crucial, the true differentiator between these bioisosteres lies in their metabolic fate mediated by Cytochrome P450 (CYP450) enzymes.
-
Furan's Fatal Flaw: Furan rings are notorious structural alerts. CYP450 enzymes (particularly CYP2E1 and CYP3A4) rapidly oxidize the furan ring. Recent mechanistic studies show that this O-addition can occur directly or via an epoxide intermediate to form a highly electrophilic cis-enedione [2][3]. This reactive intermediate rapidly depletes cellular glutathione (GSH) and covalently binds to nucleophilic residues on hepatic proteins, leading to severe idiosyncratic hepatotoxicity[3].
-
Thiophene's Moderate Risk: Thiophene is generally more metabolically stable (as reflected by the longer HLM t
in Table 2). However, it is not immune to bioactivation. CYP450 can catalyze S-oxidation to form a thiophene S-oxide or epoxide[4]. While these are reactive metabolites that can form dihydrothiophene sulfoxide mercapturic acid adducts in vivo[4], they are generally less aggressively hepatotoxic than furan's cis-enediones, though they still require rigorous safety profiling.
CYP450-mediated metabolic pathways of furan and thiophene ethylamine analogs.
Experimental Protocols: Validating the Analogs
To build a trustworthy data package for these analogs, you must employ self-validating assay systems. Below are the core methodologies required to profile these compounds.
Protocol A: In Vitro GPCR Radioligand Binding Assay
Causality: We utilize a radioligand displacement assay rather than a functional downstream assay (like cAMP accumulation) to measure direct binding affinity (
-
Preparation: Culture HEK293 cells stably expressing the target receptor (e.g., TAAR1). Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) to isolate crude membrane fractions.
-
Incubation: In a 96-well plate, combine 50
g of membrane protein, a fixed concentration of tritiated radioligand (e.g., [³H]-RO5166017 at its ), and varying concentrations of the ethylamine analogs (10 to 10 M). -
Self-Validation Control: Include a well with a saturating concentration (10
M) of a known high-affinity unlabeled reference ligand to define Non-Specific Binding (NSB). -
Filtration & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.
-
Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate IC
using non-linear regression and convert to via the Cheng-Prusoff equation.
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Causality:Cis-enediones and thiophene S-oxides are highly electrophilic and transient, making them nearly impossible to detect directly via LC-MS. By introducing a massive excess of Glutathione (GSH), we force the reactive intermediates to form stable, detectable mercapturic acid adducts, acting as a surrogate marker for hepatotoxic potential.
-
Incubation Mixture: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 10
M of the test analog in 100 mM potassium phosphate buffer (pH 7.4). -
Self-Validation Control: Run a parallel control arm pre-incubated with 1 mM 1-aminobenzotriazole (1-ABT), a pan-CYP450 suicide inhibitor. If adducts form in the main arm but not the 1-ABT arm, it proves the toxicity is strictly CYP-dependent.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Termination: After 60 minutes, terminate the reaction by adding 1 volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in neutral loss scan mode (scanning for a loss of 129 Da, characteristic of the
-glutamyl moiety) to identify and quantify GSH adducts.
Workflow for evaluating bioactivity and metabolic stability of ethylamine analogs.
References
- 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine s
- Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. nih.gov.
- Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. nih.gov.
- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. acs.org.
Sources
- 1. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental analysis data for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
A Comprehensive Guide to the Elemental Analysis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine and a Comparison with Structural Analogs
Introduction
Elemental analysis is a fundamental technique in chemical characterization, providing the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule and assessing its purity. For researchers and professionals in drug development, precise elemental analysis is a critical component of the quality control process, ensuring the identity and integrity of a compound. This guide provides a detailed look at the theoretical elemental analysis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine and compares it with structurally related compounds to highlight the impact of subtle molecular changes on elemental composition.
Theoretical Elemental Composition
The first step in elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula. The molecular formula for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is C₈H₁₃NOS.
The molecular weight is calculated as follows:
-
Carbon (C): 8 * 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 13 * 1.008 g/mol = 13.104 g/mol
-
Nitrogen (N): 1 * 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 * 15.999 g/mol = 15.999 g/mol
-
Sulfur (S): 1 * 32.065 g/mol = 32.065 g/mol
Total Molecular Weight: 171.263 g/mol
From this, the theoretical elemental percentages are:
-
Carbon (C): (96.088 / 171.263) * 100% = 56.10%
-
Hydrogen (H): (13.104 / 171.263) * 100% = 7.65%
-
Nitrogen (N): (14.007 / 171.263) * 100% = 8.18%
-
Sulfur (S): (32.065 / 171.263) * 100% = 18.72%
Comparative Analysis with Structural Analogs
To understand the significance of these values, it is useful to compare them with those of structurally similar molecules. The following table presents the theoretical elemental composition of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine alongside several related thiophene and amine derivatives.
| Compound Name | Molecular Formula | % C | % H | % N | % S |
| 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine | C₈H₁₃NOS | 56.10 | 7.65 | 8.18 | 18.72 |
| 2-(Thiophen-2-yl)ethan-1-amine | C₆H₉NS | 56.65 | 7.13 | 11.01 | 25.21 |
| 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine | C₇H₁₀BrNS₂ | 31.47 | 3.77 | 5.24 | 24.00 |
| 2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine | C₁₀H₁₂N₂S₂ | 53.54 | 5.39 | 12.49 | 28.58 |
This comparison illustrates how modifications to the molecular structure affect the elemental composition. For instance, the absence of the methoxy and methyl groups in 2-(Thiophen-2-yl)ethan-1-amine results in a higher percentage of nitrogen and sulfur. The introduction of a bromine atom in 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine significantly lowers the carbon and hydrogen percentages while increasing the relative sulfur content. The more complex heterocyclic system in 2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine leads to a notable increase in nitrogen and sulfur content.
Experimental Protocol for Elemental Analysis
The following is a detailed methodology for conducting elemental analysis on organic compounds such as 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine. This protocol is based on the principles of combustion analysis.
Instrumentation: A modern CHNS elemental analyzer.
Principle: The sample is combusted in a high-oxygen environment at a high temperature (typically 900-1200 °C). The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Any residual solvent can significantly affect the hydrogen and carbon percentages.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact mass should be recorded to at least four decimal places.
-
Fold the capsule to enclose the sample and remove any air.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide or sulfanilamide).
-
Run at least three to five standards to ensure linearity and accuracy. The calibration should be checked periodically.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The combustion products are swept by a carrier gas (typically helium) through a reduction furnace to convert nitrogen oxides to N₂.
-
The gas mixture then passes through a chromatographic column to separate CO₂, H₂O, N₂, and SO₂.
-
The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
-
Data Processing:
-
The instrument's software calculates the percentage of each element based on the sample weight and the integrated TCD signals, using the calibration curve.
-
The results are typically reported as a weight percentage.
-
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes the effect of any sample inhomogeneity and ensures complete combustion.
-
High Combustion Temperature: Guarantees the complete conversion of the sample to its constituent elemental gases.
-
Use of Certified Standards: Essential for accurate calibration and validation of the analytical method, ensuring the trustworthiness of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the elemental analysis process.
Caption: Workflow for CHNS Elemental Analysis.
Logical Relationships in Structural Analogs
The following diagram illustrates the structural relationships between the compared compounds and how these differences influence their elemental composition.
Safety Operating Guide
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as a set of arbitrary rules, but as a logical extension of a molecule's physicochemical properties. In drug development and synthetic workflows, handling complex heteroaromatic amines like 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine requires a disposal strategy that anticipates its chemical reactivity.
It is not enough to simply pour this compound into a generic organic waste jug. To ensure environmental compliance and laboratory safety, we must understand the molecular drivers—specifically the primary amine and the sulfur-containing thiophene ring—that dictate its hazard profile and ultimate destruction pathway.
Here is the comprehensive, self-validating operational guide for the proper disposal of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
Before executing a disposal plan, we must profile the molecule to understand how it will behave in a waste matrix and during thermal destruction.
-
The Primary Amine (-NH₂): This functional group is basic and highly nucleophilic. It can cause severe skin burns and eye damage[1]. Operationally, this means the waste is highly incompatible with acid chlorides, anhydrides, and concentrated acids; mixing them can lead to violent, exothermic neutralization reactions[2].
-
The Thiophene Ring: This sulfur-containing heteroaromatic ring is electron-rich and susceptible to oxidation. It is harmful to aquatic life, strictly prohibiting any drain disposal. More importantly, upon combustion, the sulfur and nitrogen atoms will oxidize to generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1].
-
The Methoxy Group (-OCH₃): While relatively stable, this ether linkage contributes to the overall organic fuel load and flammability of the compound.
Quantitative Data & Compatibility Matrix
To streamline waste characterization, the following table summarizes the operational implications of the compound's structural features.
| Hazard Driver | Chemical Property | Operational Implication | Disposal Route Requirement |
| Primary Amine | Basic / Corrosive | Use HDPE or glass containers; avoid metal. Segregate from strong acids. | Treat as corrosive organic waste. |
| Thiophene Ring | Ecotoxic (Aquatic) | Zero drain disposal. Secondary containment required in SAA. | H412 Aquatic Chronic 3 classification. |
| N & S Heteroatoms | Toxic Combustion | Do not evaporate. Must be thermally destroyed in a controlled environment. | Incineration with alkaline scrubber[1]. |
| Electron-Rich Core | High Reactivity | Segregate from strong oxidizers (e.g., peroxides, nitric acid)[2]. | Isolate in non-halogenated organic waste. |
Step-by-Step Disposal Methodology
The following protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, specifically Subpart K for academic and research laboratories.
Step 1: Waste Segregation
-
Action: Isolate the compound from incompatible chemical classes.
-
Causality: Mixing this amine with halogenated solvents unnecessarily increases disposal costs and risks the formation of complex, toxic halogenated combustion byproducts. Mixing with strong oxidizers risks a thermal event[2]. Route this strictly to Non-Halogenated Organic Waste .
Step 2: Containerization
-
Action: Transfer liquid waste into a chemically compatible, high-density polyethylene (HDPE) or amber glass carboy.
-
Causality: The "closed container rule" mandates that containers must be kept tightly closed at all times unless actively receiving waste[3]. Never leave a funnel resting in the waste container, as this allows toxic vapors to escape and violates EPA regulations.
Step 3: RCRA-Compliant Labeling
-
Action: Affix a standardized label immediately upon adding the first drop of waste.
-
Causality: Unidentified chemicals are the leading cause of disposal bottlenecks. Write the full chemical name: "2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine" along with any carrier solvents. Do not use abbreviations or chemical formulas[4]. Check the hazard boxes for Toxic and Corrosive .
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the container in a designated SAA at or near the point of generation. Use a secondary containment bin.
-
Causality: SAAs keep waste localized and under the control of the operator. Once the container reaches capacity, date the label. EPA regulations dictate that full containers must be removed from the SAA to a central waste facility within 72 hours (3 days)[4].
Step 5: Final Destruction (Incineration)
-
Action: Transfer custody to your Environmental Health and Safety (EHS) department or a licensed hazardous waste broker.
-
Causality: Because the molecule contains sulfur and nitrogen, the mandated destruction method is high-temperature chemical incineration. The facility must utilize an incinerator equipped with an alkaline afterburner and scrubber to neutralize SOx and NOx gases prior to atmospheric release[1].
Emergency Spill Response Protocol
In the event of a localized spill during transfer, immediate and calculated action is required to prevent inhalation exposure and environmental release.
-
Ventilation: Ensure local exhaust ventilation (fume hood) is active.
-
PPE: Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment: Surround the spill with an inert absorbent material (e.g., dry sand, vermiculite, or commercial universal spill pads). Do not use combustible materials like sawdust, which can react with the organic amine[1].
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Solid Debris Contaminated with Thiophene Amine."
Operational Workflow Visualization
The following decision tree maps the logistical lifecycle of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine from generation to destruction.
Operational workflow for the segregation, accumulation, and destruction of thiophene-amine waste.
References
-
US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at:[Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu. Available at:[Link]
-
Columbia University. "Hazardous Chemical Waste Management Guidelines." columbia.edu. Available at: [Link]
Sources
Comprehensive Safety and Handling Protocol for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
Executive Summary & Hazard Extrapolation
As a specialized building block in drug development, 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine presents unique handling challenges. Because this specific proprietary derivative lacks a universally published Safety Data Sheet (SDS), we must extrapolate its baseline safety profile from its parent structural analog, thiophene-2-ethylamine , which is a heavily regulated Class 8 Corrosive [1].
This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that researchers understand not just what Personal Protective Equipment (PPE) to wear, but why it is chemically necessary.
Mechanistic Hazard Profile
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:
-
The Primary Amine (-NH₂): This functional group confers strong basicity. Upon contact with biological tissue, it rapidly saponifies skin lipids, leading to severe, liquefactive chemical burns (H314).
-
The Methoxy & Methyl Substitutions: These groups significantly increase the molecule's partition coefficient (LogP). A higher lipophilicity means the compound can penetrate the stratum corneum (the skin's outer barrier) much faster than unsubstituted amines, accelerating systemic toxicity.
-
The Thiophene Ring: Heterocycles like thiophene possess a characteristic, nauseating odor and can undergo metabolic epoxidation if inhaled. This necessitates strict reliance on primary engineering controls (fume hoods) to prevent respiratory exposure.
Quantitative Hazard Data
The following table summarizes the extrapolated quantitative data and its direct operational implications for laboratory workflows.
| Property / Hazard | Extrapolated Value / Classification | Operational Implication |
| GHS Classification | Skin Corr. 1B (H314), Eye Dam. 1 (H318) | Mandates Class 8 Corrosive handling protocols and strict segregation from acids. |
| Vapor Pressure | Est. < 1 mmHg at 25°C | Low volatility, but highly irritating odor requires constant local exhaust ventilation. |
| Density | Est. ~1.08 - 1.10 g/mL | Heavier than water; spills will pool at the bottom of aqueous layers during extraction. |
| Solubility | Miscible in organics; slightly soluble in water | Aqueous neutralization requires vigorous stirring to ensure complete salt formation. |
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA standard 1910.132 [2], the following PPE is mandatory. Every choice is grounded in the chemical's specific mechanistic hazards.
| PPE Category | Specification | Mechanistic Justification |
| Eye Protection | Tight-fitting chemical splash goggles & face shield | Amines cause rapid, irreversible corneal necrosis upon contact. Standard safety glasses offer zero vapor or splash protection. |
| Hand Protection | Double-gloved: 8-mil Nitrile (outer) over standard Nitrile (inner) | The lipophilic methoxy-thiophene moiety accelerates the degradation of thin latex/nitrile barriers. Double gloving ensures a fail-safe barrier. |
| Body Protection | Tyvek®/Tychem® suit or heavy-duty lab coat with chemical apron | Prevents dermal exposure; primary amines saponify skin lipids, causing severe burns. |
| Respiratory | NIOSH-approved half-mask with Organic Vapor (OV) cartridges | Required only if handling outside a fume hood (e.g., during a spill) to prevent inhalation of volatile thiophene vapors[3]. |
Operational Workflow: Transfer & Handling
To maintain scientific integrity and personnel safety, the transfer of this compound must be treated as a self-validating system.
Protocol: Safe Transfer and Weighing
-
Environmental Verification: Before opening the reagent, verify that the fume hood face velocity is between 80-120 fpm. Ensure the sash is positioned at the marked operational height to maximize vapor containment.
-
Atmospheric Control: Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon). Causality: Primary amines readily absorb atmospheric CO₂ to form insoluble carbamate salts, which can ruin reaction stoichiometry and clog syringe needles.
-
Volumetric Transfer: Using a glass gas-tight syringe with a stainless-steel needle, extract the required volume. Avoid plastic syringes, as the lipophilic thiophene derivative can leach plasticizers.
-
Post-Transfer Decontamination: Immediately flush the syringe with a 5% aqueous citric acid solution, followed by acetone. Discharge the wash into a designated Class 8 corrosive waste receptacle.
Workflow for safe handling and spill response of thiophene-ethylamine derivatives.
Emergency Response & Spill Mitigation
If a spill occurs, the immediate goal is to arrest the volatility and corrosivity of the free-base amine.
Protocol: Spill Neutralization
-
Containment: Surround the spill with an inert absorbent such as vermiculite or dry sand. Do NOT use combustible absorbents like sawdust, as the heat of neutralization can pose a fire risk.
-
Chemical Neutralization: Slowly apply a 5% aqueous citric acid or sodium bisulfate solution to the spill center, working outward.
-
Causality: This controlled, exothermic acid-base reaction converts the volatile, lipophilic free-base amine into a water-soluble, non-volatile ammonium salt, instantly eliminating the inhalation hazard.
-
-
System Validation: Use pH paper to test the neutralized slurry. The protocol is validated when the pH reads between 6 and 8. Do not proceed to cleanup until neutrality is confirmed.
-
Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container using a non-sparking tool.
Note on Dermal Exposure: If the chemical contacts the skin, do not attempt to neutralize it with acid, as the exothermic reaction will worsen the burn. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower.
Disposal & Decontamination Plan
-
Container Compatibility: Store all waste containing 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine in HDPE containers. Never use metal waste drums (such as copper, brass, or zinc alloys), as amines actively corrode these metals, generating flammable hydrogen gas.
-
Segregation: Ensure the waste is strictly segregated from oxidizing agents and strong acids to prevent uncontrolled exothermic reactions.
-
Labeling: Clearly label the waste as "Class 8 Corrosive Liquid, Toxic (Amine/Thiophene Derivative)" and arrange for collection by certified hazardous waste personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
